Denzimol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
73931-96-1 |
|---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1-[4-(2-phenylethyl)phenyl]ethanol |
InChI |
InChI=1S/C19H20N2O/c22-19(14-21-13-12-20-15-21)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-13,15,19,22H,6-7,14H2 |
InChI-Schlüssel |
IAWIJHCUEPVIOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(CN3C=CN=C3)O |
Andere CAS-Nummern |
73931-96-1 |
Synonyme |
denzimol N-(beta-(4-(beta-phenylethyl)phenyl)-beta-hydroxyethyl)imidazole PHEP-HEIZ Rec 15-1533 Rec-15-1533 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Denzimol's Anticonvulsant Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride) is an imidazole (B134444) derivative with demonstrated anticonvulsant properties, particularly against tonic seizures.[1][2] Preclinical evidence from research primarily conducted in the 1980s suggests a unique mechanism of action that diverges from many classic antiepileptic drugs. The core of this compound's activity appears to involve the indirect modulation of both the benzodiazepine (B76468) and purinergic neurotransmitter systems, rather than direct channel blocking or receptor agonism.[1] This document provides an in-depth summary of the experimental evidence, quantitative data, and proposed mechanistic pathways for this compound's action in epilepsy.
Core Mechanism of Action
This compound's anticonvulsant profile is comparable to that of phenytoin (B1677684) and carbamazepine, proving effective against generalized tonic-clonic ("grand mal") and psychomotor seizures in animal models.[2] Unlike barbiturates or benzodiazepines, it does not prevent clonic seizures, indicating a specific mechanistic pathway.[2] The primary hypothesis is that this compound exerts its effects through a dual modulation of the central nervous system:
-
Enhancement of Benzodiazepine Receptor Binding: Studies in rats have shown that this compound enhances the binding of flunitrazepam (a benzodiazepine) in the cerebral cortex and hippocampus.[3] This suggests that this compound may increase the number or affinity of benzodiazepine binding sites on the GABA-A receptor complex.[3][4] By potentiating the effects of endogenous GABA, this action would increase neuronal inhibition and raise the seizure threshold.
-
Involvement of the Purinergic System: The anticonvulsant effects of this compound are significantly reduced by pretreatment with aminophylline, a non-specific adenosine (B11128) (purinergic) receptor antagonist.[1] This suggests that this compound's activity is, in part, dependent on intact purinergic signaling, which is known to play a neuroprotective and seizure-suppressing role.
Crucially, the anticonvulsant action of this compound is also blocked by benzodiazepine receptor antagonists like Ro 15-1788 and CGS 8216, reinforcing the essential role of the GABA-A/benzodiazepine system in its mechanism.[1]
Proposed Signaling and Interaction Pathway
The precise molecular interactions of this compound have not been fully elucidated. However, based on antagonist studies, a hypothetical pathway can be constructed. This compound does not appear to act as a direct agonist at the benzodiazepine site but rather as a modulator that makes the GABA-A receptor more responsive to benzodiazepines, potentially by increasing the number of available binding sites. Its action is also dependent on a functional purinergic system.
References
- 1. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An Examination of Denzimol's Postulated Role in Purinergic Signaling Pathways
Preamble: A comprehensive review of publicly available scientific literature indicates that Denzimol, an anticonvulsant agent developed in the 1980s, has a suggested but not fully characterized role in purinergic signaling. The core evidence stems from a limited number of studies conducted shortly after its development. These studies suggest that this compound's anticonvulsant mechanism is partially mediated through the enhancement of adenosinergic signaling. However, the precise molecular targets, binding affinities, and detailed signaling cascades have not been elucidated in the available literature. This guide, therefore, synthesizes the existing data, presents the key experiments that suggest this link, and outlines the hypothesized mechanism of action based on the available, albeit limited, evidence.
Introduction to this compound
This compound, also identified as N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride (Rec 15-1533), is a compound recognized for its anticonvulsant properties.[1][2] Early research established its efficacy in suppressing tonic seizures induced by electrical and chemical means, with a potency comparable to phenytoin (B1677684) and phenobarbital (B1680315) in certain models.[2] While its general pharmacology has been described, including antihistamine and anticholinergic activities, a key study pointed towards a more specific mechanism involving neurotransmitter systems relevant to epilepsy, including the purinergic signaling pathway.[1]
Core Evidence for a Role in Purinergic Signaling
The primary evidence linking this compound to purinergic pathways comes from a 1987 study by De Sarro et al., which investigated its effects in a genetic model of epilepsy—sound-induced seizures in DBA/2 mice.[2] The study demonstrated that the protective, anticonvulsant effect of this compound was significantly diminished by the pre-administration of aminophylline (B1665990), a non-selective adenosine (B11128) receptor antagonist.[2]
This finding is critical because adenosine, acting on its receptors (P1 receptors), is a well-established endogenous neuromodulator with potent anticonvulsant effects. By antagonizing these receptors, aminophylline blocks the downstream effects of adenosine. The fact that aminophylline can counteract this compound's efficacy strongly suggests that this compound's anticonvulsant action is, at least in part, dependent on a functional adenosinergic system. The likely, though unproven, mechanism is that this compound enhances the signaling of endogenous adenosine.
Quantitative Data
The available literature provides quantitative data on the in vivo anticonvulsant efficacy of this compound but lacks specific data on its direct interaction with purinergic receptors (e.g., binding affinity, IC50/EC50 values for receptor modulation or enzyme inhibition). The key efficacy data from the study suggesting the purinergic link is summarized below.
| Parameter | Phase of Seizure | ED50 (mg/kg, i.p.) | Animal Model | Citation |
| Anticonvulsant Activity | Tonic Phase | 1.24 | DBA/2 Mice (Sound-Induced) | [2] |
| Anticonvulsant Activity | Clonic Phase | 2.61 | DBA/2 Mice (Sound-Induced) | [2] |
| Anticonvulsant Activity | Wild Running Phase | 6.03 | DBA/2 Mice (Sound-Induced) | [2] |
Hypothesized Signaling Pathway
Based on the antagonism by aminophylline, a hypothesized signaling pathway can be proposed. In this model, this compound acts to increase the effective concentration or action of adenosine at its receptor, likely the A1 adenosine receptor (A1R), which is known to be a key inhibitory G-protein coupled receptor in the central nervous system. Activation of the A1R leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release. This cumulative effect would dampen neuronal excitability and suppress seizure activity.
Experimental Protocols
The following is a detailed methodology for the key experiment cited, based on the information available in the publication's abstract.
Title: Assessment of Purinergic Involvement in this compound's Anticonvulsant Activity.
Objective: To determine if the anticonvulsant effect of this compound against sound-induced seizures is mediated by the purinergic system, using the adenosine receptor antagonist aminophylline.
Materials:
-
Compound: this compound (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride)
-
Antagonist: Aminophylline
-
Vehicle: Appropriate solvent for intraperitoneal (i.p.) injection (e.g., saline).
-
Animal Model: DBA/2 mice, a strain genetically susceptible to audiogenic seizures.
-
Equipment: Sound-proof chamber equipped with a sound source capable of inducing seizures.
Methodology:
-
Animal Acclimatization: DBA/2 mice are acclimatized to the laboratory conditions prior to the experiment.
-
Grouping: Animals are divided into control and experimental groups.
-
Group 1 (Control): Vehicle + this compound.
-
Group 2 (Antagonist): Aminophylline + this compound.
-
-
Drug Administration:
-
Animals in Group 2 are pretreated with aminophylline at a dose of 25 mg/kg via intraperitoneal injection.
-
Following a specified pretreatment time, animals in both groups receive varying doses of this compound (e.g., 3-15 mg/kg, i.p.) to establish a dose-response relationship.
-
-
Seizure Induction:
-
At the time of expected peak effect of this compound, each mouse is individually placed in the sound-proof chamber.
-
The animal is exposed to an audiogenic stimulus of a specific frequency and intensity known to reliably induce a seizure response.
-
-
Observation and Scoring:
-
The animal is observed for a set period for the characteristic phases of the seizure: wild running, clonic seizures, and tonic seizures.
-
The presence or absence of each seizure phase is recorded for each animal.
-
-
Data Analysis:
-
The dose of this compound required to protect 50% of the animals from each seizure phase (the ED50) is calculated for both the control and the aminophylline-pretreated groups.
-
A significant increase in the ED50 for this compound in the aminophylline-pretreated group compared to the control group indicates that the antagonist has reduced this compound's anticonvulsant efficacy.
-
Conclusion and Future Directions
For a complete understanding, further research would be required to:
-
Determine the precise molecular target: Conduct radioligand binding assays to assess this compound's affinity for A1, A2A, A2B, and A3 adenosine receptor subtypes.
-
Elucidate the mechanism: Investigate whether this compound acts as a direct receptor agonist, a positive allosteric modulator, or an inhibitor of adenosine metabolism (e.g., via adenosine kinase or adenosine deaminase) or reuptake.
-
Characterize downstream signaling: Perform cellular assays to measure changes in cAMP levels and ion channel activity in response to this compound in the presence and absence of adenosine receptor agonists and antagonists.
Without such data, the role of this compound in purinergic signaling pathways remains a promising but unconfirmed hypothesis based on early-stage pharmacological investigation.
References
Denzimol's Interaction with the Benzodiazepine Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denzimol, an anticonvulsant drug, exhibits a complex interaction with the central nervous system, notably modulating the activity of the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. This document provides a technical overview of the available research on this interaction, summarizing the qualitative effects and outlining the general experimental approaches used to investigate such phenomena. Due to the limited availability of specific quantitative binding data in publicly accessible literature, this guide will focus on the established conceptual framework of this compound's mechanism and provide standardized experimental workflows.
Introduction
This compound is a phenyl-imidazole derivative with demonstrated anticonvulsant properties.[1][2][3][4] Its pharmacological profile suggests a mechanism of action that, while distinct from classical benzodiazepines, involves an interaction with the GABAergic system.[5][6] Specifically, research points towards an allosteric modulation of the GABAA receptor through the benzodiazepine binding site.[5] This interaction appears to enhance the effects of benzodiazepines like diazepam, suggesting a potential for synergistic therapeutic applications.[6] Understanding the precise nature of this compound's engagement with the BZD receptor is crucial for elucidating its therapeutic actions and potential side effects.
The GABAA Receptor and Benzodiazepine Binding
The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[7] The receptor is composed of various subunit combinations, with the most common isoform in the adult brain consisting of two α, two β, and one γ subunit. The binding of the endogenous ligand, GABA, to the interface of the α and β subunits triggers the opening of a central chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[7]
Benzodiazepines exert their effects by binding to a distinct allosteric site at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of channel opening and thereby enhancing inhibitory neurotransmission.
This compound's Modulatory Effect on the Benzodiazepine Receptor
Studies have indicated that this compound enhances the binding of radiolabeled benzodiazepines, such as [3H]-flunitrazepam, to brain membranes in specific regions like the cortex and hippocampus.[6] This suggests that this compound positively modulates the benzodiazepine binding site. The prevailing hypothesis is that this compound induces an increase in the number of available benzodiazepine binding sites (Bmax), rather than altering the binding affinity (Kd) of benzodiazepines for the receptor.[6] This proposed mechanism is distinct from classical benzodiazepines, which primarily enhance GABA's affinity for its receptor.
Quantitative Data Summary
A comprehensive review of the available scientific literature did not yield specific quantitative data (i.e., Ki, IC50, or specific Bmax and Kd values from saturation binding assays) for the interaction of this compound with the benzodiazepine receptor that could be tabulated as requested. The primary research describing this interaction qualitatively was published in 1984, and its detailed quantitative results are not readily accessible in modern databases.[6]
Experimental Protocols
The following sections describe the general methodologies employed to investigate the interaction of a compound like this compound with the benzodiazepine receptor.
Radioligand Binding Assay
This technique is used to characterize the binding of a ligand to its receptor. To assess this compound's effect on the benzodiazepine binding site, a competitive binding assay or a saturation binding assay would be performed.
Objective: To determine if this compound directly competes with a known benzodiazepine for its binding site and to quantify any changes in receptor density (Bmax) and affinity (Kd) in the presence of this compound.
Materials:
-
Rat brain tissue homogenate (e.g., from cortex or hippocampus)
-
[3H]-Flunitrazepam (radioligand)
-
This compound
-
Unlabeled benzodiazepine (e.g., Diazepam or Clonazepam) for determining non-specific binding
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the cell membranes containing the GABAA receptors. Resuspend the membrane pellet in fresh buffer.
-
Saturation Binding Assay:
-
Incubate aliquots of the membrane preparation with increasing concentrations of [3H]-flunitrazepam in the absence and presence of a fixed concentration of this compound.
-
A parallel set of incubations should be performed in the presence of a high concentration of unlabeled diazepam to determine non-specific binding.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of [3H]-flunitrazepam concentration and analyze the data using non-linear regression to determine Bmax and Kd values in the presence and absence of this compound.
-
Electrophysiological Studies (Two-Electrode Voltage Clamp)
This technique is used to measure the ion flow across the membrane of a cell expressing the receptor of interest. It can be used to determine if this compound modulates the function of the GABAA receptor.
Objective: To assess the effect of this compound on GABA-evoked currents in cells expressing GABAA receptors, both in the presence and absence of a benzodiazepine.
Materials:
-
Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells) expressing recombinant GABAA receptors (e.g., α1β2γ2 subunits).
-
GABA solution
-
This compound solution
-
Benzodiazepine solution (e.g., Diazepam)
-
Recording solution (e.g., Ringer's solution for oocytes)
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Microelectrodes filled with KCl
Procedure:
-
Cell Preparation: Inject Xenopus oocytes with cRNA encoding the desired GABAA receptor subunits and allow for receptor expression.
-
Electrode Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -60 mV).
-
Drug Application:
-
Perfuse the oocyte with the recording solution.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).
-
Co-apply this compound with GABA and measure the change in the current amplitude.
-
Apply a benzodiazepine with GABA to observe its potentiating effect.
-
Co-apply this compound, the benzodiazepine, and GABA to investigate any synergistic or additive effects.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents under each condition. Analyze the data to determine the modulatory effect of this compound on the GABAA receptor function.
Visualizations
Signaling Pathway
Caption: this compound's proposed modulation of the GABAA receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay to study this compound's effects.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for a two-electrode voltage clamp experiment on this compound.
Conclusion
The available evidence strongly suggests that this compound interacts with the benzodiazepine binding site on the GABAA receptor, not as a classical agonist, but as a positive allosteric modulator that may increase the number of available binding sites. This unique mechanism of action warrants further investigation to fully characterize its therapeutic potential. The lack of publicly available, detailed quantitative data highlights the need for modern research to revisit this compound using current methodologies in receptor pharmacology. The experimental frameworks provided herein offer a roadmap for such future investigations.
References
- 1. The bindings of [3H]muscimol and [3H]flunitrazapam are elevated in discrete brain regions of butorphanol-withdrawal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects on cell multiplication in vitro of a dialysable polypeptide derived from tumor fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profile of in vitro binding affinities of neuroleptics at different rat brain receptors: cluster analysis comparison with pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Denzimol Hydrochloride: A Technical Guide
Disclaimer: This document is based on publicly available information, primarily from abstracts of scientific publications. Access to the full-text articles was not available, which limits the depth and detail of the data presented, particularly concerning pharmacokinetics and the precise mechanisms of action.
Introduction
Denzimol hydrochloride, with the chemical name N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is a novel imidazole (B134444) derivative that has demonstrated significant anticonvulsant properties in a range of preclinical models.[1][2][3][4] Its pharmacological profile suggests potential therapeutic applications in the management of epilepsy, particularly for tonic-clonic and psychomotor seizures.[2][4] This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound hydrochloride, aimed at researchers, scientists, and professionals in drug development.
Anticonvulsant Activity
This compound has been evaluated in various preclinical models of epilepsy, consistently demonstrating efficacy against tonic seizures induced by both electrical and chemical means.[2][3][4]
Data Presentation: Anticonvulsant Efficacy
| Model | Species | Route of Administration | Parameter | Value (mg/kg) | Reference |
| Sound-Induced Seizures | DBA/2 Mice | Intraperitoneal | ED50 (Tonic Phase) | 1.24 | [5] |
| Sound-Induced Seizures | DBA/2 Mice | Intraperitoneal | ED50 (Clonic Phase) | 2.61 | [5] |
| Sound-Induced Seizures | DBA/2 Mice | Intraperitoneal | ED50 (Wild Running) | 6.03 | [5] |
| Maximal Electroshock (MES) | Mice | Oral | ED50 | Not Specified | [4] |
| Maximal Electroshock (MES) | Rats | Not Specified | Not Specified | Not Specified | [4] |
| Maximal Electroshock (MES) | Rabbits | Not Specified | Not Specified | Not Specified | [4] |
| Pentylenetetrazol (PTZ) Seizures | Rats | Not Specified | Not Specified | Not Specified | [4] |
ED50: Median Effective Dose required to produce an effect in 50% of the population.
Mechanism of Action
The precise molecular mechanism of action for this compound hydrochloride is not fully elucidated but is suggested to involve the modulation of purinergic and benzodiazepine (B76468) neurotransmitter systems.[5] Pre-treatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist) and flumazenil (B1672878) (a benzodiazepine antagonist) has been shown to significantly reduce the anticonvulsant protective action of this compound.[5] This suggests a potential interaction with adenosine and benzodiazepine receptors, contributing to its anticonvulsant effects.
Mandatory Visualization: Proposed Mechanism of Action
Caption: Proposed mechanism of this compound involving purinergic and benzodiazepine systems.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound hydrochloride are limited in the publicly available literature. Preclinical studies in mice suggest a rapid onset of action after oral administration.[4] A study in mice indicated that after a 30 mg/kg oral dose, the half-life (t1/2 beta) was 2.10 hours, which was reduced to 1.53 hours after repeated administration, suggesting potential pharmacokinetic tolerance.[2] The minimum effective brain concentration for anticonvulsant activity was found to be between 2-3 mcg/g.[2]
Data Presentation: Pharmacokinetic Parameters (Limited Data)
| Parameter | Species | Dose & Route | Value | Reference |
| Half-life (t1/2 beta) | Mice | 30 mg/kg p.o. (acute) | 2.10 hr | [2] |
| Half-life (t1/2 beta) | Mice | 30 mg/kg p.o. (repeated) | 1.53 hr | [2] |
| Minimum Effective Brain Conc. | Mice | Not Specified | 2-3 mcg/g | [2] |
Clinical Trials
A preliminary, open-label clinical trial evaluated the efficacy and safety of this compound as an add-on therapy in 10 patients with poorly controlled partial epilepsy.[1]
Data Presentation: Preliminary Clinical Trial Results
| Parameter | Value | Reference |
| Number of Patients | 10 | [1] |
| Seizure Type | Poorly controlled partial epilepsy | [1] |
| Primary Outcome | Sustained drop in seizure frequency >50% | [1] |
| Responders | 5 out of 10 patients | [1] |
| Notable Adverse Events | Nausea and vomiting | [1] |
| Dropouts due to Adverse Events | 2 patients | [1] |
Toxicology
Toxicological studies in mice and rats indicated a low order of acute oral toxicity.[6] Chronic oral administration was generally well-tolerated in rats and dogs.[6] In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed.[6] No pathological effects were seen in dogs at any of the tested dosages (10, 30, 100 mg/kg p.o. for one year).[6]
Experimental Protocols
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate anticonvulsant drugs effective against generalized tonic-clonic seizures.
Mandatory Visualization: MES Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Sound-Induced Seizure Model in DBA/2 Mice
DBA/2 mice are genetically susceptible to audiogenic seizures and are a common model for studying anticonvulsant efficacy.
Mandatory Visualization: Sound-Induced Seizure Experimental Workflow
Caption: Workflow for the sound-induced seizure model in DBA/2 mice.
Conclusion
This compound hydrochloride is a promising anticonvulsant agent with a pharmacological profile similar to established drugs like phenytoin.[4] Its efficacy in preclinical models, particularly against tonic seizures, and the initial positive results from a preliminary clinical trial in partial epilepsy warrant further investigation.[1][4] Future research should focus on elucidating the precise molecular targets within the purinergic and benzodiazepine systems and conducting more extensive clinical trials to establish its therapeutic potential and safety profile in a larger patient population. A more detailed characterization of its pharmacokinetic properties is also crucial for optimizing dosing regimens.
References
- 1. Preliminary note on the effect of this compound in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between the brain levels and the anticonvulsant activity of this compound after its acute and repeated administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new anticonvulsant drug. III. Toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Denzimol's Anticonvulsant Profile in Tonic-Clonic Seizures: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride; Rec 15-1533) is an imidazole (B134444) derivative that has demonstrated significant anticonvulsant properties, particularly against tonic-clonic seizures in a variety of preclinical models. This technical guide synthesizes the available data on this compound's efficacy, experimental protocols utilized in its evaluation, and its proposed mechanisms of action. The evidence suggests that this compound selectively suppresses the tonic component of seizures, with a pharmacological profile similar to established antiepileptic drugs such as phenytoin (B1677684) and carbamazepine (B1668303). Its mechanism appears to involve purinergic and benzodiazepine (B76468) systems. This document provides a detailed examination of the core preclinical findings to inform further research and development.
Efficacy in Preclinical Models of Tonic-Clonic Seizures
This compound has shown consistent efficacy in suppressing tonic seizures induced by various methods in animal models. Its activity has been evaluated in mice, rats, and rabbits, demonstrating a potent anticonvulsant effect.
Maximal Electroshock (MES) Induced Seizures
The maximal electroshock seizure model is a widely used preclinical test to evaluate potential treatments for generalized tonic-clonic seizures. This compound has demonstrated significant and potent activity in this model across multiple species.
Table 1: Efficacy of this compound in the Maximal Electroshock Seizure (MES) Test
| Species | Route of Administration | ED50 (mg/kg) | Onset of Action | Duration of Action | Comparator Performance |
| Mice | Intravenous (i.v.) | 5.3 | Rapid | Shorter than Phenytoin | More potent than Phenytoin and Phenobarbital |
| Mice | Oral (p.o.) | Not Specified | Not Specified | Not Specified | Not Specified |
| Rats | Not Specified | Not Specified | Not Specified | Longer than Phenytoin | Most potent and least toxic compared to standards |
| Rabbits | Not Specified | Not Specified | Rapid | Shorter than Phenytoin | Almost equal to Phenytoin and Phenobarbital |
ED50: The dose of a drug that is effective in 50% of the tested population.
Chemically-Induced Seizures
This compound has also been evaluated against seizures induced by chemical convulsants, further characterizing its anticonvulsant profile. In the maximal pentetrazol (B1679298) (PTZ) seizure test in rats, this compound showed a profile similar to phenytoin and carbamazepine, effectively suppressing the tonic phase but not the clonic phase of the seizures.[1][2] This selective activity against tonic seizures was also noted in studies using bicuculline, thiosemicarbazide, or picrotoxin (B1677862) as convulsants.[1]
Sound-Induced Seizures in DBA/2 Mice
In a specific model of sound-induced seizures in DBA/2 mice, this compound provided protection against the tonic, clonic, and wild running phases of the seizures.[3]
Table 2: Efficacy of this compound in Sound-Induced Seizures in DBA/2 Mice
| Seizure Component | ED50 (mg/kg, i.p.) |
| Tonic Phase | 1.24 |
| Clonic Phase | 2.61 |
| Wild Running Phase | 6.03 |
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies that have evaluated the anticonvulsant effects of this compound.
Maximal Electroshock (MES) Seizure Model
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of potential efficacy against generalized tonic-clonic seizures.
-
Animal Models: Mice, rats, and rabbits have been used in the evaluation of this compound.[2]
-
Procedure:
-
Animals are administered this compound or a comparator drug via a specified route (e.g., intravenous, oral).
-
At predetermined time points after drug administration, a maximal electrical stimulus is delivered via corneal or ear electrodes.
-
The presence or absence of the tonic hindlimb extension is recorded.
-
The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
-
-
Logical Workflow:
Caption: Workflow for the Maximal Electroshock (MES) Seizure experiment.
Pentetrazol (PTZ) Induced Seizure Model
-
Objective: To evaluate the anticonvulsant profile of a compound against chemically-induced seizures, distinguishing between effects on tonic and clonic components.
-
Procedure:
-
Rats are administered this compound or a standard antiepileptic drug.
-
After a specified time, pentetrazol is administered to induce seizures.
-
The different components of the seizure (e.g., tonic forelimb extension, tonic hindlimb extension, clonus) are observed and scored.
-
The ability of the test compound to antagonize each component is determined.
-
-
Logical Workflow:
Caption: Workflow for the Pentetrazol (PTZ) Induced Seizure experiment.
Sound-Induced Seizure Model in DBA/2 Mice
-
Objective: To assess the efficacy of a compound in a genetic model of reflex seizures.
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.[3]
-
Procedure:
-
DBA/2 mice are administered this compound intraperitoneally.[3]
-
Following drug administration, the mice are exposed to a high-intensity acoustic stimulus.
-
The occurrence and characteristics of the resulting seizures (wild running, clonic, and tonic phases) are recorded.
-
The ED50 for the suppression of each seizure component is calculated.[3]
-
Proposed Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated, but preclinical evidence points to the involvement of purinergic and benzodiazepine pathways.[3] The similarity of its anticonvulsant profile to that of phenytoin and carbamazepine suggests a potential interaction with voltage-gated sodium channels, a common target for drugs effective against tonic-clonic seizures.[1][2][4]
Studies have shown that the protective action of this compound against sound-induced seizures is significantly reduced by pretreatment with aminophylline (B1665990) (a non-selective adenosine (B11128) receptor antagonist), CGS 8216 (a benzodiazepine inverse agonist), and Ro 15-1788 (flumazenil, a benzodiazepine antagonist).[3] This suggests that this compound's anticonvulsant effects may be mediated, at least in part, through an interaction with adenosine and benzodiazepine receptors. Furthermore, this compound has been shown to enhance the depressant and antimetrazol activities of diazepam in mice, potentially by increasing the number of benzodiazepine receptors.[1]
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for this compound's anticonvulsant action.
Clinical Data
To date, clinical data on this compound for tonic-clonic seizures is limited. A preliminary open trial in 10 patients with poorly controlled partial epilepsy showed that adding this compound to their existing therapy resulted in a sustained drop in seizure frequency of over 50% in five patients.[5] While these results are promising, dedicated clinical trials in patients with primary generalized tonic-clonic seizures are necessary to confirm its efficacy in this specific seizure type.
Conclusion
This compound is a potent anticonvulsant with a clear efficacy against the tonic component of seizures in various preclinical models. Its pharmacological profile aligns with that of established drugs for tonic-clonic seizures, such as phenytoin and carbamazepine. The proposed mechanism of action involves the modulation of purinergic and benzodiazepine systems, which warrants further investigation. While preliminary clinical data in partial epilepsy is encouraging, further clinical evaluation is required to establish its role in the management of tonic-clonic seizures. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Preliminary note on the effect of this compound in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Denzimol's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical and preliminary clinical investigations into the therapeutic potential of Denzimol, a novel anticonvulsant agent. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The anticonvulsant efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these initial studies.
Table 1: Anticonvulsant Activity of this compound in DBA/2 Mice with Sound-Induced Seizures
| Seizure Phase | ED50 (mg/kg, i.p.) |
| Tonic | 1.24[1][2] |
| Clonic | 2.61[1][2] |
| Wild Running | 6.03[1][2] |
Table 2: Comparative Anticonvulsant Activity of this compound in Rodents
| Animal Model | This compound Efficacy | Comparator Efficacy | Reference |
| Maximal Electroshock (MES) Seizures (Mice) | Nearly equal to phenytoin (B1677684) and phenobarbital (B1680315) with more rapid onset of action. | - | [2][3] |
| Maximal Electroshock (MES) Seizures (Rats) | Most potent and less toxic with longer duration of activity than phenytoin. | - | [2][3] |
| Maximal Pentetrazol Seizures (Rats) | Similar profile to phenytoin and carbamazepine. | Different from barbiturates and benzodiazepines. | [2][3] |
Table 3: Pharmacokinetic and Pharmacodynamic Relationship of this compound in Mice
| Parameter | Acute Administration | Repeated Administration (14 days) | Reference |
| Brain Concentration (at 30 mg/kg p.o.) | Higher | Reduced | [4] |
| Anticonvulsant Activity (MES) | Higher | Reduced | [4] |
| t1/2 beta (hr) | 2.10 | 1.53 | [4] |
| Minimum Effective Brain Concentration (mcg/g) | 2-3 | 2-3 | [4] |
| Brain Concentration for Complete Abolishment of Tonic Hindlimb Extension (mcg/g) | >15 | >15 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.
Sound-Induced Seizures in DBA/2 Mice
This model is used to evaluate the efficacy of anticonvulsant drugs against reflex seizures.
Animals:
-
Male DBA/2 mice, typically between 21 and 28 days of age, when their susceptibility to audiogenic seizures is maximal[5][6].
Procedure:
-
Acclimatization: Mice are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at varying doses (e.g., 3-15 mg/kg)[1][2]. For a detailed i.p. injection protocol, see section 2.3.
-
Auditory Stimulus: At a predetermined time after drug administration, individual mice are placed in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 100-120 dB) is delivered for a fixed duration (e.g., 60 seconds)[5][6].
-
Observation: The mice are observed for the occurrence and latency of different seizure phases: wild running, clonic seizures, and tonic seizures[5][6].
-
Endpoint: The primary endpoint is the percentage of mice protected from each seizure phase at each dose level. The ED50 (the dose that protects 50% of the animals) is then calculated.
Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.
Animals:
-
Male albino mice (e.g., CF-1 or C57BL/6) of a specific weight range[1].
Procedure:
-
Drug Administration: The test compound, a standard antiepileptic drug, or vehicle is administered, typically via oral (p.o.) or intraperitoneal (i.p.) route, at various doses and at different times before the electroshock.
-
Corneal Anesthesia and Electrodes: Prior to stimulation, the corneas of the mice are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to minimize pain[1]. Corneal electrodes are then placed on the eyes.
-
Electrical Stimulation: A high-frequency alternating current (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered through the corneal electrodes[1].
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection[1].
-
Endpoint: The number of animals protected at each dose and time point is recorded to determine the ED50 and the time of peak effect.
Intraperitoneal (IP) Injection in Mice
This is a common route for administering substances in preclinical studies.
Materials:
-
Sterile syringes (1 ml or insulin (B600854) syringes).
-
Substance to be injected (warmed to room temperature).
-
70% alcohol for disinfection.
Procedure:
-
Restraint: The mouse is securely restrained by grasping the loose skin at the back of the neck and scruff. The animal is turned over to expose the abdomen.
-
Injection Site: The injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum[7][8]. The area may be wiped with 70% alcohol.
-
Needle Insertion: The needle, with the bevel facing up, is inserted at a 30-45 degree angle into the peritoneal cavity[8].
-
Aspiration: Gentle aspiration is performed to ensure that the needle has not entered a blood vessel or internal organ.
-
Injection: The substance is injected slowly. The maximum recommended injection volume is typically 10 ml/kg[4].
-
Withdrawal and Observation: The needle is withdrawn, and the mouse is returned to its cage and observed for any signs of distress.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.
Proposed Mechanism of Action of this compound
Initial studies suggest that this compound's anticonvulsant effects involve the purinergic and benzodiazepine (B76468) systems[1][2]. The following diagram illustrates the potential signaling pathways.
Caption: Proposed signaling pathways for this compound's anticonvulsant action.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical workflow for the initial in vivo assessment of a novel anticonvulsant compound like this compound.
Caption: A typical preclinical evaluation workflow for an anticonvulsant candidate.
Preliminary Clinical Findings
An open preliminary trial involving 10 patients with poorly controlled partial epilepsy suggested potential antiepileptic activity for this compound as an add-on therapy[9]. A sustained reduction in seizure frequency of over 50% was observed in five of the patients[9]. While this compound was found to increase blood concentrations of carbamazepine, the observed improvement was thought to be more likely due to the intrinsic properties of this compound itself[9]. The most common side effects reported were nausea and vomiting, which led to two patients discontinuing the treatment[9]. No severe adverse effects were noted in this small study[9].
Toxicological Profile
Toxicological evaluations in mice, rats, and dogs have been conducted. The acute oral toxicity of this compound is low in mice and rats[10]. In chronic oral studies, the compound was generally well-tolerated in rats (13 and 26 weeks) and dogs (52 weeks) at various dosages[10]. In rats, the primary target organs for toxicity were the liver and kidney, where mild and reversible changes were observed[10]. In dogs, no pathological effects were seen at any of the tested dosages (10, 30, 100 mg/kg p.o. for one year)[10]. Importantly, no significant neurological effects or lesions were reported in any of these toxicological studies[10].
Other Pharmacological Activities
In addition to its anticonvulsant properties, this compound has been shown to possess other pharmacological activities in vitro, including antihistamine, anticholinergic, and anti-5-HT effects[11]. These properties may contribute to its effects on the gastrointestinal system, such as the inhibition of gastric secretion and motility, and potential anti-ulcer properties[11]. The drug did not show significant effects on the cardiovascular or respiratory systems, although an antiarrhythmic activity was noted[11]. Effects on the central nervous system, such as on vigilance and general motility, were similar to those of phenytoin and occurred at doses much higher than the anticonvulsant levels[11].
This guide provides a comprehensive summary of the initial scientific investigations into this compound. Further research is required to fully elucidate its mechanism of action, clinical efficacy, and safety profile for the potential treatment of epilepsy.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. Purinergic Signaling in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 6. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Purinergic signaling in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - More than a drug target: purinergic signalling as a source for diagnostic tools in epilepsy - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 11. Role of the purinergic signaling in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Denzimol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denzimol, chemically known as (±)-N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]imidazole, is an anticonvulsant agent belonging to the class of (arylalkyl)imidazoles.[1][2] Its therapeutic potential in the management of seizures has prompted extensive research into its structure-activity relationship (SAR) to understand the molecular features crucial for its biological activity and to guide the design of more potent and safer analogs. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Core Structure and Pharmacophore
The chemical structure of this compound comprises three key moieties: a phenylethylphenyl group, a hydroxyethyl (B10761427) linker, and an imidazole (B134444) ring. SAR studies on this compound and related (arylalkyl)imidazole anticonvulsants have revealed that the alkylimidazole portion of the molecule is the primary pharmacophore responsible for its anticonvulsant activity.[2] The lipophilic aryl group, in this case, the phenylethylphenyl moiety, is crucial for facilitating the penetration of the blood-brain barrier, a critical step for central nervous system-acting drugs.[2]
Mechanism of Action
The anticonvulsant effect of this compound is believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the purinergic and benzodiazepine (B76468) systems.[3] Evidence suggests that this compound's activity is attenuated by antagonists of adenosine (B11128) and benzodiazepine receptors.[3] Specifically, this compound has been shown to enhance the binding of flunitrazepam to benzodiazepine receptors, suggesting a positive allosteric modulatory effect on the GABA-A receptor complex.[4] This potentiation of GABAergic inhibition is a well-established mechanism for seizure suppression.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the anticonvulsant activity of this compound and its analogs. The data is primarily derived from the maximal electroshock (MES) seizure test in mice, a standard preclinical model for generalized tonic-clonic seizures, and a sound-induced seizure model in DBA/2 mice.
Table 1: Anticonvulsant Activity of this compound in the Sound-Induced Seizure Model in DBA/2 Mice [3]
| Seizure Phase | ED₅₀ (mg/kg, i.p.) |
| Tonic | 1.24 |
| Clonic | 2.61 |
| Wild Running | 6.03 |
Table 2: Comparative Anticonvulsant Activity of this compound and Analogs in the Maximal Electroshock (MES) Seizure Test in Mice [2]
| Compound | Structure | MES ED₅₀ (mg/kg, p.o.) |
| This compound | (±)-N-[2-[4-(β-phenylethyl)phenyl]-2-hydroxyethyl]imidazole | 12 |
| Nafimidone (B1677899) | 2-(1H-imidazol-1-yl)-1-(2-naphthalenyl)ethanone | 56 |
| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | 25 | |
| α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | 10 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound and its (arylalkyl)imidazole analogs generally involves a multi-step process. A representative synthetic route is outlined below.
General Synthesis of (Arylalkyl)imidazole Derivatives:
A common method for the synthesis of 2-substituted imidazoles involves the condensation of an α-haloketone with an excess of imidazole. The resulting ketone can then be reduced to the corresponding alcohol, yielding compounds structurally related to this compound. For N-substituted imidazoles, an appropriate N-alkylation reaction can be performed.
-
Step 1: Synthesis of the α-haloketone precursor. This typically involves the Friedel-Crafts acylation of a suitable aromatic compound followed by α-halogenation.
-
Step 2: Reaction with Imidazole. The α-haloketone is then reacted with imidazole in a suitable solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate, to yield the corresponding imidazolyl ketone.
-
Step 3: Reduction of the Ketone. The ketone is reduced to the secondary alcohol using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent.
The purification of the final products is typically achieved through column chromatography and recrystallization. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current stimulus.
-
Corneal or auricular electrodes.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at a specific time before the test.
-
A drop of saline is applied to the electrodes to ensure good electrical contact.
-
The electrodes are applied to the cornea or pinnae of the animal.
-
A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds).
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED₅₀ (the dose that protects 50% of the animals) is calculated using statistical methods such as probit analysis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the anticonvulsant action of this compound.
Caption: Proposed mechanism of this compound's action on the GABA-A receptor complex.
Caption: Postulated involvement of this compound in the purinergic signaling pathway.
Experimental Workflow
Caption: General experimental workflow for SAR studies of this compound analogs.
Conclusion
The structure-activity relationship of this compound highlights the critical roles of the imidazole ring as the primary pharmacophore and the lipophilic phenylethylphenyl group for brain penetration. Its anticonvulsant activity is attributed to the modulation of GABAergic and purinergic neurotransmission. The quantitative data from preclinical models provide a basis for comparing the potency of this compound with its analogs, guiding further drug design and development efforts. The experimental protocols and workflows described herein offer a framework for the continued investigation of this important class of anticonvulsant agents. Future research may focus on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles to enhance the therapeutic potential of this compound-based compounds.
References
- 1. Synthesis, anticonvulsant screening, and molecular modeling studies of new arylalkylimidazole oxime ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effect of this compound in DBA/2 mice [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Denzimol in the Maximal Electroshock Seizure (MES) Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denzimol is an imidazole (B134444) derivative that has demonstrated anticonvulsant properties. The maximal electroshock seizure (MES) model is a widely utilized preclinical assay to identify compounds with potential therapeutic efficacy against generalized tonic-clonic seizures. This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, thereby preventing the spread of seizure activity. These application notes provide a comprehensive overview of the use of this compound in the MES model, including detailed experimental protocols, a summary of its anticonvulsant profile, and its putative mechanism of action.
Anticonvulsant Profile of this compound
Studies have shown that this compound is effective in suppressing the tonic extensor component of seizures induced by maximal electroshock.[1][2] Its anticonvulsant profile in the MES test suggests potential efficacy against generalized tonic-clonic ("grand mal") seizures.[1][2]
In comparative studies, the anticonvulsant activity of this compound against maximal electroshock seizures in mice and rabbits was found to be nearly equivalent to that of established antiepileptic drugs such as phenytoin (B1677684) and phenobarbital, with a more rapid onset of action.[1][2] In rats, this compound was reported to be the most potent and least toxic among the compounds tested, exhibiting a longer duration of anticonvulsant activity than phenytoin.[1][2]
The anticonvulsant effect of this compound has been shown to be closely correlated with its concentration in the brain.[3] Complete abolition of tonic hindlimb extension in mice was observed at brain concentrations higher than 15 mcg/g, with a minimum effective brain concentration between 2-3 mcg/g.[3]
Data Presentation
The following tables summarize the quantitative data available for this compound and standard comparative drugs in rodent models.
Table 1: Anticonvulsant Activity of this compound in the Maximal Electroshock Seizure (MES) Test in Mice
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | Intravenous (i.v.) | 5.3 |
| This compound | Oral (p.o.) | Not explicitly stated, but noted to be one of the most potent drugs tested |
| Phenytoin | Intravenous (i.v.) | 9.3 |
| Phenobarbital | Intravenous (i.v.) | 6.7 |
Data extracted from Graziani et al., 1983. The original publication should be consulted for full details.
Table 2: Anticonvulsant Activity of this compound in a Sound-Induced Seizure Model in DBA/2 Mice
| Seizure Phase | Route of Administration | ED50 (mg/kg) |
| Tonic | Intraperitoneal (i.p.) | 1.24 |
| Clonic | Intraperitoneal (i.p.) | 2.61 |
| Wild Running | Intraperitoneal (i.p.) | 6.03 |
Note: This data is from a different seizure model (audiogenic) but provides an indication of this compound's potency.[4]
Mechanism of Action
The efficacy of this compound in the MES model strongly suggests that it may act by modulating voltage-gated sodium channels. This mechanism is characteristic of many clinically effective antiepileptic drugs for generalized tonic-clonic seizures, including phenytoin and carbamazepine. By blocking these channels, this compound likely prevents the propagation of the high-frequency neuronal discharges that are characteristic of a tonic-clonic seizure.
Further studies suggest a potential involvement of purinergic and benzodiazepine (B76468) mechanisms in the anticonvulsant action of this compound.[4]
Putative mechanism of action of this compound.
Experimental Protocols
Maximal Electroshock Seizure (MES) Model
This protocol is a standard method for inducing generalized tonic-clonic seizures and assessing the efficacy of potential anticonvulsant compounds.
Materials:
-
Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (100-150 g)
-
This compound
-
Vehicle (e.g., 0.9% saline, or as appropriate for this compound solubility)
-
Standard anticonvulsant drugs for positive control (e.g., Phenytoin)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride)
-
Conductive solution (e.g., 0.9% saline)
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3 days prior to the experiment. House them with free access to food and water.
-
Drug Administration:
-
Prepare solutions of this compound and the positive control drug in the appropriate vehicle.
-
Administer the test compounds and vehicle to different groups of animals via the desired route (e.g., intraperitoneal, oral). The volume of administration should be adjusted based on the animal's body weight.
-
The time between drug administration and the induction of seizures (the test time) should be determined based on the pharmacokinetic profile of the compound.
-
-
Seizure Induction:
-
At the designated test time, apply a drop of topical anesthetic to the cornea of each animal.
-
A short time after, apply a drop of conductive saline solution to the corneas.
-
Place the corneal electrodes on the eyes of the animal.
-
Deliver a high-frequency electrical stimulus. Standard parameters are:
-
Mice: 50 mA, 60 Hz for 0.2 seconds.
-
Rats: 150 mA, 60 Hz for 0.2 seconds.
-
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. This is characterized by the rigid extension of the hindlimbs for at least 3 seconds.
-
The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase of the seizure is absent.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the median effective dose (ED50), which is the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).
-
Workflow for the MES experiment.
Neurotoxicity Assessment (Rotarod Test)
This protocol is used to assess motor coordination and identify potential neurological deficits induced by the test compound.
Materials:
-
Mice or rats (same strain and similar weight as in the MES test)
-
This compound
-
Vehicle
-
Rotarod apparatus
Procedure:
-
Animal Training:
-
Prior to the test day, train the animals to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes). Repeat this training for 2-3 trials.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle to different groups of animals.
-
-
Testing:
-
At the time of peak effect determined in the MES test, place each animal on the rotarod, which is rotating at a challenging speed (e.g., 20-40 rpm).
-
Record the latency to fall from the rod for each animal. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals that fall from the rod within the cut-off time.
-
Determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, using a suitable statistical method.
-
Protective Index
The Protective Index (PI) is a measure of the therapeutic window of a drug and is calculated as the ratio of the TD50 to the ED50.
PI = TD50 / ED50
References
Application Notes and Protocols for Pentylenetetrazole (PTZ)-Induced Seizure Assay Using Denzimol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentylenetetrazole (PTZ), a gamma-aminobutyric acid (GABA) A receptor antagonist, is a widely used chemoconvulsant to induce generalized seizures in preclinical animal models, particularly rodents.[1][2] This model is instrumental in the screening and characterization of potential anticonvulsant drug candidates. Denzimol, N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant compound that has shown efficacy in suppressing tonic seizures in various experimental models.[3][4] Unlike benzodiazepines and barbiturates, this compound's profile in the maximal pentetrazol (B1679298) seizure test suggests a mechanism of action more akin to phenytoin (B1677684) and carbamazepine, primarily acting on tonic seizure components rather than clonic ones.[4]
These application notes provide a detailed protocol for utilizing the PTZ-induced seizure model to evaluate the anticonvulsant properties of this compound. The document includes comprehensive experimental procedures, data presentation in a structured format, and diagrams illustrating the experimental workflow and relevant signaling pathways.
Data Presentation
The anticonvulsant efficacy of this compound in the maximal PTZ-induced seizure test in rats is summarized below. The data highlights the median effective dose (ED50) required to protect against various components of the seizure.
Table 1: Anticonvulsant Activity of this compound and Standard Antiepileptic Drugs in the Maximal PTZ Test in Rats (Intraperitoneal Administration)
| Compound | Tonic Flexion (ED50 mg/kg) | Tonic Extension (ED50 mg/kg) | Clonus (ED50 mg/kg) |
| This compound | 29.1 | 10.6 | > 40 |
| Phenytoin | 33.9 | 13.5 | > 80 |
| Carbamazepine | 13.5 | 8.3 | > 20 |
| Diazepam | 1.76 | 0.5 | 0.7 |
| Phenobarbital | 2.41 | 1.6 | 3.6 |
Data extracted from Arzneimittel-Forschung Drug Research, 1983.[5] The results indicate that this compound is effective in inhibiting the tonic phases of PTZ-induced seizures but is inactive against the clonic phase, similar to phenytoin and carbamazepine.[5]
Experimental Protocols
This section details the methodology for conducting a PTZ-induced seizure assay to assess the anticonvulsant effects of this compound.
Materials and Equipment
-
Animals: Male Wistar rats (150-200g)
-
Test Compound: this compound hydrochloride
-
Convulsant: Pentylenetetrazole (PTZ)
-
Vehicle: Saline solution (0.9% NaCl) or other appropriate vehicle for this compound
-
Administration tools: Syringes, needles (for intraperitoneal injection)
-
Observation chambers: Clear, individual cages that allow for unobstructed observation of the animals.
-
Timer
-
Video recording equipment (optional but recommended)
Experimental Procedure
-
Animal Acclimation: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations. The vehicle solution will serve as the control.
-
Animal Groups: Divide the animals into multiple groups (n=8-12 per group), including a vehicle control group and several this compound treatment groups at varying doses.
-
This compound Administration: Administer the prepared this compound solutions or vehicle to the respective animal groups via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes after this compound administration for the compound to reach effective concentrations.
-
PTZ Administration: Induce seizures by administering a pre-determined convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p. or s.c.). The specific dose should be determined in preliminary studies to consistently induce tonic-clonic seizures in control animals.
-
Observation Period: Immediately after PTZ injection, place each animal in an individual observation chamber and observe continuously for 30 minutes.
-
Seizure Scoring: Record the latency to the onset of different seizure behaviors and the severity of the seizures using a standardized scoring system (e.g., a modified Racine scale). Key parameters to observe include:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first noticeable muscle twitch.
-
Latency to generalized clonus: Time from PTZ injection to the onset of whole-body clonic seizures.
-
Latency to tonic hindlimb extension: Time from PTZ injection to the full extension of the hindlimbs.
-
Seizure Severity Score: Grade the severity of the seizure based on a scale (e.g., 0: no response; 1: facial and ear twitching; 2: myoclonic jerks; 3: clonic seizures; 4: tonic-clonic seizures; 5: death).
-
Data Analysis
-
Calculate the mean latency to seizure onset and the mean seizure severity score for each group.
-
Determine the ED50 of this compound for protection against specific seizure components (e.g., tonic hindlimb extension) using probit analysis or a similar statistical method.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the results between the this compound-treated groups and the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Workflow for the PTZ-induced seizure assay with this compound.
Signaling Pathways
The induction of seizures by PTZ involves the antagonism of GABAergic inhibition, leading to neuronal hyperexcitability. This process can acutely activate intracellular signaling cascades such as the PI3K/Akt/mTOR pathway.[6]
Caption: PTZ-induced seizure signaling pathway.
This compound's mechanism is suggested to involve purinergic and benzodiazepine (B76468) systems, though it acts differently from classical benzodiazepines.[3] It is proposed to primarily modulate tonic seizure activity.
Caption: Conceptual mechanism of this compound's anticonvulsant action.
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. imrpress.com [imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Denzimol Testing in the DBA/2 Mouse Model of Sound-Induced Seizures
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DBA/2 inbred mouse strain is a well-established and widely used model for studying audiogenic (sound-induced) seizures, a form of reflex epilepsy.[1][2][3] These mice exhibit a predictable, age-dependent susceptibility to seizures triggered by intense auditory stimulation, making them an invaluable tool for the preclinical screening and evaluation of potential anticonvulsant therapies.[1][3] The seizure phenotype in DBA/2 mice is characterized by a distinct sequence of events: a wild running phase, followed by clonic and then tonic convulsions, which can culminate in respiratory arrest and death, mimicking aspects of Sudden Unexpected Death in Epilepsy (SUDEP).[1][3][4]
Denzimol (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]-imidazole hydrochloride) is an imidazole (B134444) derivative with demonstrated anticonvulsant properties.[5][6] Studies have shown its efficacy in suppressing tonic seizures induced by electrical and chemical means.[7] This application note provides a detailed protocol for utilizing the DBA/2 mouse model to test the efficacy of this compound against sound-induced seizures.
Background
The DBA/2 Mouse Model
DBA/2 mice are genetically susceptible to sound-induced seizures, with the highest susceptibility occurring between 21 and 28 days of age.[1][3] This susceptibility diminishes significantly after 40-45 days due to progressive, age-related hearing loss.[1][3][8] The seizures are initiated by hyperexcited neurons in the inferior colliculus of the midbrain in response to sound.[1] The predictable and robust seizure response to a specific stimulus allows for standardized and reproducible testing of antiseizure medications.[1]
This compound
This compound has shown a pharmacological profile similar to major antiepileptic drugs like phenytoin (B1677684) and carbamazepine, primarily suppressing tonic seizures.[9][7] Its mechanism of action is suggested to involve purinergic and benzodiazepine (B76468) systems.[5][7] In the DBA/2 model, this compound has been shown to effectively suppress all phases of audiogenic seizures, with particular potency against the tonic phase.[5][7]
Experimental Data Summary
Quantitative data from studies on this compound's efficacy in the DBA/2 audiogenic seizure model are summarized below.
Table 1: Efficacy of this compound (Intraperitoneal Administration) in Suppressing Sound-Induced Seizure Phases in DBA/2 Mice
| Seizure Phase | ED50 (mg/kg) |
| Wild Running | 6.03 |
| Clonic Seizure | 2.61 |
| Tonic Seizure | 1.24 |
Data sourced from supporting studies.[5][7]
Detailed Experimental Protocols
Materials and Equipment
-
Animals: Male or female DBA/2J mice, 21-28 days of age.[1][3]
-
Housing: Standard laboratory cages with food and water available ad libitum, maintained on a 12-hour light/dark cycle.
-
Acoustic Chamber: A sound-attenuating chamber designed to isolate the animal and provide a consistent acoustic environment.
-
Sound Source: A sound generator (e.g., tone generator software) connected to an amplifier and speaker capable of producing a high-intensity stimulus (e.g., 15 kHz, 100-120 dB).[1][4][10]
-
This compound: this compound hydrochloride powder.
-
Vehicle: Sterile saline (0.9% NaCl) or other appropriate vehicle for dissolving this compound.
-
Administration Supplies: Syringes and needles for intraperitoneal (i.p.) injection.
-
Observation: A camera for recording seizure activity for later analysis.
-
Timer/Stopwatch.
Protocol 1: Animal Handling and Acclimatization
-
Obtain DBA/2J mice and allow them to acclimate to the laboratory environment for at least 3-5 days before testing.
-
House mice in a temperature and humidity-controlled facility.
-
Handle mice gently to minimize stress prior to the experiment.
-
On the day of the experiment, weigh each mouse to determine the correct dosage of this compound.
Protocol 2: this compound Preparation and Administration
-
Prepare a stock solution of this compound in the chosen vehicle. For example, dissolve this compound in sterile saline to achieve the desired concentrations for the dose-response study (e.g., doses ranging from 3 to 15 mg/kg).[5][7]
-
Administer the prepared this compound solution or vehicle (for control group) via intraperitoneal (i.p.) injection.
-
Allow for a predetermined pretreatment time (e.g., 30 minutes) for the drug to achieve optimal bioavailability before inducing seizures. This time may need to be optimized based on pharmacokinetic data.
Protocol 3: Induction of Audiogenic Seizures
-
Place a single mouse into the acoustic chamber and allow a brief (e.g., 60 seconds) acclimatization period.
-
Initiate the auditory stimulus. A common stimulus is a high-frequency sound (e.g., 12-16 kHz) at a high intensity (100-120 dB).[1][2]
-
Maintain the stimulus for a fixed duration, typically up to 60 seconds, or until the onset of a tonic-clonic seizure.
-
Observe the mouse continuously throughout the stimulus period and for at least 60 seconds afterward.
Protocol 4: Seizure Observation and Scoring
-
Record the latency to and the duration of each phase of the seizure.
-
Score the severity of the seizure based on a standardized scale. The presence or absence of each phase should be noted for each animal.
Table 2: Audiogenic Seizure Scoring Scale
| Score | Seizure Phase Observed | Description |
| 0 | No response | Mouse remains calm or exhibits only minor startle responses. |
| 1 | Wild Running | Explosive running, jumping, and circling behavior within the chamber.[1] |
| 2 | Clonic Seizure | Loss of righting reflex, characterized by myoclonic jerking of the limbs.[4][10] |
| 3 | Tonic Seizure | Rigid extension of the hindlimbs and body stiffening.[1][4][10] |
| 4 | Respiratory Arrest / Death | Cessation of breathing following the tonic phase, often leading to death.[1][3] |
Data Analysis
-
For each treatment group (vehicle and different doses of this compound), calculate the percentage of animals protected from each phase of the seizure (wild running, clonic, tonic).
-
Determine the ED50 (the dose at which 50% of the animals are protected) for each seizure phase using probit analysis or a similar statistical method.
-
Analyze latency to seizure onset and duration of seizure phases using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups with the control group.
Visualizations
The following diagrams illustrate the experimental workflow and the typical progression of an audiogenic seizure in DBA/2 mice.
Caption: Experimental workflow for testing this compound in DBA/2 mice.
Caption: Typical progression of an audiogenic seizure in DBA/2 mice.
Caption: Proposed mechanism of this compound's anticonvulsant action.
References
- 1. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 4. Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new anticonvulsant drug. II. General pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 000671 - DBA2 Strain Details [jax.org]
- 9. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Adrenergic Mechanisms of Audiogenic Seizure-Induced Death in a Mouse Model of SCN8A Encephalopathy [frontiersin.org]
Denzimol Administration and Dosage for Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denzimol is an imidazole-containing compound that has demonstrated notable anticonvulsant properties in various preclinical rodent models.[1][2] Its pharmacological profile suggests potential therapeutic applications for epilepsy, particularly in controlling tonic seizures.[1] These application notes provide a comprehensive overview of this compound administration and dosage in rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation: Quantitative Summary
The following tables summarize the effective doses and pharmacokinetic parameters of this compound observed in rodent studies.
Table 1: this compound Anticonvulsant Activity in Mice
| Rodent Strain | Seizure Model | Administration Route | Dose Range (mg/kg) | ED₅₀ (mg/kg) | Observed Effect | Reference |
| DBA/2 Mice | Sound-induced seizures | Intraperitoneal (i.p.) | 3 - 15 | 1.24 (tonic phase) | Suppression of tonic, clonic, and wild running phases.[3] | [3] |
| DBA/2 Mice | Sound-induced seizures | Intraperitoneal (i.p.) | 3 - 15 | 2.61 (clonic phase) | Suppression of tonic, clonic, and wild running phases.[3] | [3] |
| DBA/2 Mice | Sound-induced seizures | Intraperitoneal (i.p.) | 3 - 15 | 6.03 (wild running) | Suppression of tonic, clonic, and wild running phases.[3] | [3] |
| Mice | Maximal Electroshock (MES) | Oral (p.o.) | 30 | Not specified | Reduced anticonvulsant activity after repeated administration.[3] | [3] |
Table 2: this compound Pharmacokinetics in Mice
| Parameter | Value | Condition | Administration | Reference |
| Half-life (t₁/₂) | 2.10 hr | Acute administration | 30 mg/kg p.o. | [3] |
| Half-life (t₁/₂) | 1.53 hr | Repeated administration (14 days) | 30 mg/kg p.o. | [3] |
| Minimum Effective Brain Concentration | 2-3 mcg/g | Acute and repeated administration | 30 mg/kg p.o. | [3] |
| Brain Concentration for Complete Seizure Abolition | >15 mcg/g | Acute and repeated administration | 30 mg/kg p.o. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity in a Sound-Induced Seizure Model (DBA/2 Mice)
This protocol is based on the methodology used to assess this compound's efficacy against sound-induced seizures in genetically susceptible DBA/2 mice.[3]
Materials:
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
DBA/2 mice (20-25 g)
-
Acoustic stimulation chamber
-
Sound generator capable of producing a high-intensity stimulus
Procedure:
-
Drug Preparation: Prepare a solution of this compound in saline. The concentration should be adjusted to allow for the desired dose to be administered in a volume of 10 mL/kg body weight.
-
Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.
-
Dosing: Administer this compound intraperitoneally (i.p.) at doses ranging from 3 to 15 mg/kg. A control group should receive an equivalent volume of saline.
-
Acoustic Stimulation: At a predetermined time post-injection (e.g., 30 minutes), place each mouse individually into the acoustic stimulation chamber.
-
Seizure Induction: Expose the mouse to a sound stimulus (e.g., a bell or a specific frequency tone at high decibels) for a fixed duration (e.g., 60 seconds).
-
Observation: Observe and score the different phases of the seizure response: wild running, clonic seizures, and tonic hindlimb extension.
-
Data Analysis: Determine the percentage of animals protected from each seizure phase at each dose. Calculate the ED₅₀ for each phase using an appropriate statistical method (e.g., probit analysis).
Protocol 2: Assessment of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
This protocol outlines the procedure for testing this compound's efficacy against electrically induced seizures.
Materials:
-
This compound
-
Vehicle (e.g., saline with a suspending agent if necessary)
-
Mice or rats
-
Electroshock device with corneal electrodes
-
Electrolyte solution (e.g., saline) for electrodes
Procedure:
-
Drug Preparation: Prepare a suspension or solution of this compound in the chosen vehicle.
-
Animal Acclimatization: House the animals in a controlled environment for at least a week prior to the experiment.
-
Dosing: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses. A control group should receive the vehicle alone.
-
Timing: The time between drug administration and the electroshock will depend on the pharmacokinetic profile of this compound and the route of administration (e.g., 30-60 minutes for p.o.).
-
Electroshock Application: Apply a drop of electrolyte solution to the animal's eyes. Place the corneal electrodes over the corneas.
-
Seizure Induction: Deliver a short, high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Record the number of animals protected from tonic hindlimb extension at each dose and calculate the ED₅₀.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anticonvulsant action.
Experimental Workflow for Anticonvulsant Screening
Caption: General workflow for in vivo anticonvulsant screening of this compound.
Mechanism of Action
This compound's anticonvulsant effects are believed to be mediated through its interaction with the GABAergic system.[4] It appears to act as a positive allosteric modulator of GABA-A receptors, enhancing the binding of benzodiazepines and potentiating GABA-mediated inhibition.[4] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. Additionally, studies suggest an involvement of the purinergic system, as the protective effects of this compound can be diminished by purinergic antagonists.[3] However, the precise nature of this interaction requires further investigation.
Safety and Toxicology
Toxicological studies in rats have indicated that this compound is generally well-tolerated after chronic oral administration.[5] The primary target organs for toxicity at higher doses were identified as the liver and kidney, with observed changes being mild and reversible.[5]
Disclaimer: This document is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The dosages and protocols described herein are based on published literature and may require optimization for specific experimental conditions.
References
- 1. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, (R)- | C19H20N2O | CID 76965184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Denzimol Analysis Using Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denzimol is a novel imidazole (B134444) derivative under investigation for its anticonvulsant and neuro-modulatory properties.[1][2][3] Preclinical studies suggest that this compound may exert its effects by modulating benzodiazepine (B76468) receptors, thereby enhancing GABAergic inhibition within the central nervous system.[1] The hippocampus, a brain region critical for learning, memory, and seizure generation, is densely populated with GABA-A receptors. Acute hippocampal slices provide an excellent ex vivo model to study how this compound affects synaptic transmission and plasticity at a circuit level.[4][5]
These application notes provide detailed protocols for utilizing electrophysiological recordings in acute hippocampal slices to characterize the functional impact of this compound on synaptic efficacy and plasticity. The key assays described are Field Excitatory Postsynaptic Potential (fEPSP) recordings, Paired-Pulse Facilitation (PPF), and Long-Term Potentiation (LTP).[4][6][7]
Overall Experimental Workflow
The general procedure for analyzing this compound involves preparing acute hippocampal slices, allowing them to recover, and then performing baseline electrophysiological recordings. Following a stable baseline, this compound is applied via perfusion, and its effects on basal synaptic transmission and short- and long-term plasticity are quantified.
References
- 1. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genes2cognition.org [genes2cognition.org]
- 5. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. fEPSP / Populational Spikes Recordings - Creative Bioarray [acroscell.creative-bioarray.com]
Application Note: Evaluating the Neuroprotective Efficacy of Denzimol in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denzimol is an anticonvulsant drug that has shown efficacy in suppressing tonic seizures.[1] Its pharmacological profile suggests potential applications in conditions characterized by neuronal hyperexcitability.[1] Primary neuronal cultures offer a physiologically relevant in vitro model to investigate the neuroprotective and neuromodulatory effects of compounds like this compound at the cellular and network level.[2] This application note provides detailed protocols for assessing the efficacy of this compound in primary neuronal cultures, focusing on neuronal viability, neurite outgrowth, and electrophysiological activity.
Mechanism of Action
The precise molecular mechanism of this compound is not fully elucidated, but evidence suggests an involvement of purinergic and benzodiazepine (B76468) receptor systems.[3] this compound has been shown to enhance the binding of diazepam to benzodiazepine receptors, suggesting it acts as a positive allosteric modulator of the GABA-A receptor complex.[4] This modulation would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Additionally, its interaction with purinergic signaling may contribute to its neuroprotective effects.
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Dissection medium: Hibernate-A
-
Digestion solution: Papain (20 U/mL) and DNase I (10 U/mL) in Hibernate-A
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Culture plates/coverslips coated with Poly-D-Lysine (PDL)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically remove the uterine horn and place it in a sterile dish containing ice-cold Hibernate-A.
-
Dissect the embryonic brains and isolate the cortices.
-
Mince the cortical tissue and incubate in the digestion solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on PDL-coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days.
Cytotoxicity Assay (LDH Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
After 7 days in vitro (DIV), treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
At each time point, collect the culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Neurite Outgrowth Assay
This assay assesses the effect of this compound on the growth and extension of neurites.
Materials:
-
Primary neuronal cultures on PDL-coated coverslips
-
This compound stock solution
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: fluorescently labeled anti-mouse IgG
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate neurons at a lower density (e.g., 5 x 10^4 cells/cm²) to allow for clear visualization of individual neurites.
-
After 24 hours, treat the cultures with different concentrations of this compound for 72 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Use image analysis software to quantify total neurite length and the number of neurite branches per neuron.
Electrophysiological Recordings (Patch-Clamp)
Whole-cell patch-clamp recordings can be used to measure the effect of this compound on neuronal excitability and synaptic transmission.
Materials:
-
Primary neuronal cultures on coverslips (12-14 DIV)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
External solution (ACSF)
-
Internal solution (containing KCl or K-gluconate)
-
This compound stock solution
Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with ACSF.
-
Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.
-
Approach a neuron with the pipette and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, inject current steps to elicit action potentials and measure the resting membrane potential and firing frequency.
-
Perfuse the chamber with ACSF containing this compound at the desired concentration and repeat the current injection protocol.
-
In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).
-
Apply this compound and observe changes in the frequency and amplitude of sEPSCs and sIPSCs.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Cytotoxicity of this compound on Primary Neuronal Cultures (LDH Assay)
| This compound Conc. (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| Vehicle Control | 5.2 ± 0.8 | 6.1 ± 1.1 | 7.5 ± 1.3 |
| 0.1 | 4.9 ± 0.7 | 5.8 ± 0.9 | 7.1 ± 1.2 |
| 1 | 5.5 ± 0.9 | 6.5 ± 1.0 | 7.9 ± 1.4 |
| 10 | 6.1 ± 1.0 | 7.2 ± 1.2 | 8.8 ± 1.5 |
| 100 | 15.3 ± 2.5 | 25.8 ± 3.1 | 45.2 ± 4.5 |
Table 2: Effect of this compound on Neurite Outgrowth
| This compound Conc. (µM) | Average Neurite Length (µm/neuron) | Average Branch Points per Neuron |
| Vehicle Control | 250 ± 25 | 8 ± 2 |
| 0.1 | 265 ± 28 | 9 ± 2 |
| 1 | 310 ± 32 | 11 ± 3 |
| 10 | 350 ± 35 | 14 ± 3 |
| 100 | 180 ± 20 | 5 ± 1 |
Table 3: Electrophysiological Effects of this compound (10 µM)
| Parameter | Baseline | This compound (10 µM) |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -72.5 ± 2.5 |
| Action Potential Firing Rate (Hz) at 100 pA injection | 15.3 ± 1.8 | 8.1 ± 1.2 |
| sIPSC Frequency (Hz) | 3.2 ± 0.5 | 5.8 ± 0.7 |
| sIPSC Amplitude (pA) | 25.1 ± 3.2 | 35.4 ± 4.1 |
Visualizations
Caption: Proposed signaling pathway for this compound in neurons.
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the efficacy of this compound in primary neuronal cultures. By assessing its effects on neuronal viability, morphology, and electrical activity, researchers can gain valuable insights into its potential as a neuroprotective agent. The provided hypothetical data and signaling pathway diagram serve as a guide for experimental design and data interpretation. These studies are crucial for understanding the therapeutic potential of this compound beyond its anticonvulsant properties.
References
- 1. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of antidepressant and mood stabilizing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Denzimol in iPSC-Derived Neuron Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective anti-seizure medications (ASMs) is a critical area of research. Human induced pluripotent stem cell (iPSC)-derived neuron models offer a powerful in vitro platform for studying the pathophysiology of epilepsy and for screening novel therapeutic compounds. This application note provides a detailed framework for evaluating the efficacy and mechanism of action of Denzimol, an anticonvulsant compound, using iPSC-derived cortical neuron models of epilepsy.
This compound has shown anticonvulsant properties in animal models, with evidence suggesting its mechanism involves the purinergic and benzodiazepine (B76468) systems.[1] This document outlines protocols for differentiating iPSCs into cortical neurons, inducing epileptiform activity, and assessing the effects of this compound using multi-electrode array (MEA), patch-clamp electrophysiology, and calcium imaging techniques.
Data Presentation
The following tables are templates for summarizing quantitative data from the described experiments. They are designed for clear comparison of results from control, disease (epileptiform), and this compound-treated conditions.
Table 1: Effect of this compound on Neuronal Firing Properties (MEA)
| Parameter | Control | Epileptiform Activity | This compound (1 µM) | This compound (10 µM) | This compound (50 µM) |
| Mean Firing Rate (Hz) | |||||
| Mean Burst Rate (bursts/min) | |||||
| Network Burst Rate (bursts/min) | |||||
| Synchrony Index |
Table 2: this compound's Impact on Single-Neuron Electrophysiology (Patch-Clamp)
| Parameter | Control | Epileptiform Activity | This compound (10 µM) |
| Resting Membrane Potential (mV) | |||
| Action Potential Threshold (mV) | |||
| Action Potential Amplitude (mV) | |||
| Firing Frequency (in response to current injection) | |||
| Na+ Current Amplitude (pA) | |||
| K+ Current Amplitude (pA) |
Table 3: Calcium Imaging Analysis of this compound's Effects
| Parameter | Control | Epileptiform Activity | This compound (10 µM) |
| Spontaneous Ca2+ Transient Frequency (events/min) | |||
| Synchronized Ca2+ Events (%) | |||
| Ca2+ Transient Amplitude (ΔF/F0) |
Experimental Protocols
Differentiation of iPSCs into Cortical Neurons
This protocol is adapted from established methods for generating cortical neurons from human iPSCs.[2][3][4][5][6]
Materials:
-
Human iPSCs
-
iPSC maintenance medium (e.g., mTeSR™1 or StemFlex™)
-
Neural induction medium (NIM)
-
Neural maintenance medium (NMM)
-
Coating reagents (e.g., Geltrex™ or Matrigel®)
-
Small molecules for differentiation (e.g., SB431542, LDN193189, XAV939)
-
Accutase
-
6-well plates
Procedure:
-
Culture human iPSCs on a Geltrex™-coated 6-well plate in maintenance medium.
-
When cells reach 80-90% confluency, begin neural induction by switching to NIM supplemented with dual SMAD inhibitors (SB431542 and LDN193189) and a Wnt inhibitor (XAV939).
-
Continue daily media changes with NIM for 10-12 days.
-
On day 12, dissociate the neural stem cells (NSCs) using Accutase and re-plate them on Geltrex™-coated plates in NMM.
-
Culture the NSCs for another 10-14 days, with media changes every other day, to allow for the formation of neural rosettes.
-
Dissociate the rosettes and plate the cortical neuron progenitors onto the desired culture vessel (e.g., MEA plates, coverslips for patch-clamp or imaging) coated with poly-L-ornithine and laminin.
-
Mature the cortical neurons in a suitable brain-specific medium for at least 4-6 weeks before commencing experiments.
Induction of Epileptiform Activity
To model epilepsy in vitro, epileptiform activity can be induced in mature iPSC-derived cortical neuron cultures using various chemoconvulsants.[7][8][9]
Methods:
-
GABA-A Receptor Antagonists: Application of drugs like bicuculline (B1666979) or picrotoxin (B1677862) (PTX) can block inhibitory neurotransmission and induce hyperexcitability.[7][9]
-
Potassium Channel Blockers: 4-Aminopyridine (4-AP) can be used to broaden action potentials and increase neurotransmitter release, leading to synchronized bursting.
-
Glutamate (B1630785) Receptor Agonists: While not a primary method for inducing seizure-like activity, careful application of glutamate or NMDA can be used to probe network excitability.
Example Protocol (PTX Induction):
-
Record baseline neuronal activity for 10-15 minutes.
-
Introduce medium containing 50-100 µM of Picrotoxin to the culture.
-
Allow the culture to stabilize for 10-20 minutes.
-
Record the induced epileptiform activity.
Multi-Electrode Array (MEA) Recordings
MEA provides a non-invasive method to record the electrical activity of neuronal networks over time.[10][11][12][13]
Procedure:
-
Plate iPSC-derived cortical neurons on MEA plates as described in the differentiation protocol.
-
Allow the neurons to mature for at least 6 weeks.
-
Record baseline spontaneous network activity.
-
Induce epileptiform activity as described above and record.
-
Apply this compound at various concentrations (e.g., 1, 10, 50 µM) to the cultures exhibiting epileptiform activity.
-
Record the neuronal activity at multiple time points after this compound application to assess its acute and sustained effects.
-
Analyze the data for changes in mean firing rate, burst frequency, network synchrony, and other relevant parameters.
Patch-Clamp Electrophysiology
Patch-clamp allows for the detailed analysis of the electrophysiological properties of individual neurons.[14][15][16]
Procedure:
-
Culture iPSC-derived cortical neurons on glass coverslips.
-
Transfer a coverslip to the recording chamber of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Using a glass micropipette, form a high-resistance seal with the membrane of a single neuron (whole-cell configuration).
-
In current-clamp mode, record the resting membrane potential and inject current to elicit action potentials.
-
In voltage-clamp mode, apply voltage steps to record voltage-gated sodium and potassium currents.
-
Perform recordings under baseline, epileptiform, and this compound-treated conditions to assess changes in single-neuron excitability and ion channel function.
Calcium Imaging
Calcium imaging provides a way to visualize the activity of a large population of neurons simultaneously.[17][18][19][20]
Procedure:
-
Culture iPSC-derived cortical neurons on glass-bottom dishes or coverslips.
-
Load the mature neurons with a calcium indicator dye (e.g., Fluo-4 AM) or use a genetically encoded calcium indicator (e.g., GCaMP).
-
Acquire baseline fluorescence images using a suitable microscope.
-
Induce epileptiform activity and record the changes in intracellular calcium dynamics.
-
Apply this compound and continue to record to observe its effects on spontaneous and induced calcium transients and network synchrony.
-
Analyze the frequency, amplitude, and synchronicity of calcium events.
Visualizations
Caption: Experimental workflow for evaluating this compound in iPSC-derived neuron models of epilepsy.
Caption: Proposed signaling pathway of this compound's anticonvulsant action.
Caption: Logical relationship between this compound treatment and its anti-seizure effects.
References
- 1. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. A functional hiPSC-cortical neuron differentiation and maturation model and its application to neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Induction-of-epileptiform-activity-and-effects-of-anti-epilepsy-drugs-in-cultured-human-induced-pluripotent-stem-cell-derived-cortical-neuronal-networks [aesnet.org]
- 9. researchgate.net [researchgate.net]
- 10. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multi-Electrode Array Platform for Modeling Epilepsy Using Human Pluripotent Stem Cell-Derived Brain Assembloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bit.bio [bit.bio]
- 13. fujifilmcdi.com [fujifilmcdi.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Electrophysiology with iPSC-derived neurons [protocols.io]
- 16. A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A robust and reliable methodology to perform GECI-based multi-time point neuronal calcium imaging within mixed cultures of human iPSC-derived cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Elucidating the Mechanism of Denzimol on Voltage-Gated Ion Channels Using Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Denzimol is an anticonvulsant compound with a pharmacological profile that suggests potential modulation of neuronal excitability.[1][2] Its therapeutic effects, similar to established antiepileptic drugs like phenytoin (B1677684) and carbamazepine, point towards a possible mechanism involving the modulation of voltage-gated ion channels, which are critical regulators of neuronal signaling.[2] This application note provides a detailed protocol for investigating the effects of this compound on voltage-gated sodium (Nav) and potassium (Kv) channels using patch clamp electrophysiology, the gold standard for characterizing ion channel function.[3][4]
The protocols outlined herein describe whole-cell patch clamp techniques to quantitatively assess the impact of this compound on ion channel currents, including dose-response relationships and effects on channel gating properties.[5] This information is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting neurological disorders.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the inhibitory effects of this compound on key voltage-gated ion channels expressed in a mammalian cell line (e.g., HEK293 cells stably expressing the channel of interest).
Table 1: Dose-Dependent Inhibition of Peak Nav1.2 Current by this compound
| This compound Concentration (µM) | Peak Inward Current (pA) | % Inhibition |
| 0 (Control) | -2543 ± 150 | 0 |
| 1 | -2136 ± 125 | 16.0 |
| 3 | -1653 ± 110 | 35.0 |
| 10 (IC50) | -1271 ± 98 | 50.0 |
| 30 | -788 ± 75 | 69.0 |
| 100 | -305 ± 40 | 88.0 |
Table 2: Effect of this compound on Nav1.2 Gating Parameters
| Parameter | Control | 10 µM this compound |
| V1/2 of Activation (mV) | -25.3 ± 1.2 | -24.8 ± 1.5 |
| V1/2 of Inactivation (mV) | -80.1 ± 0.8 | -95.4 ± 1.1 |
| Recovery from Inactivation (τ, ms) | 8.5 ± 0.5 | 25.2 ± 1.8 |
| * Indicates a statistically significant difference from the control. |
Table 3: Dose-Dependent Inhibition of Peak Kv7.2/7.3 Current by this compound
| This compound Concentration (µM) | Peak Outward Current (pA) | % Inhibition |
| 0 (Control) | 1890 ± 120 | 0 |
| 10 | 1701 ± 115 | 10.0 |
| 30 | 1417 ± 102 | 25.0 |
| 100 (IC50) | 945 ± 88 | 50.0 |
| 300 | 509 ± 65 | 73.1 |
| 1000 | 227 ± 31 | 88.0 |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.2 or Kv7.2/7.3 channel subunits.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cell Plating: For electrophysiology experiments, cells are plated onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (for Nav channels, in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
Internal Solution (for Kv channels, in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg. pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: 100 mM this compound in DMSO. Serial dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch Clamp Recording
The whole-cell patch clamp configuration is the most commonly used method for this type of study.[5]
-
Equipment: A patch clamp amplifier, micromanipulator, inverted microscope, and data acquisition system are required.[4]
-
Pipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Under visual control using the microscope, the micropipette is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[3]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical access to the cell's interior.[5]
-
Data Acquisition: Currents are recorded using appropriate voltage protocols. Data is typically filtered at 2-5 kHz and digitized at 10-20 kHz.
Voltage Protocols
-
Nav1.2 Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, the membrane is depolarized in 10 mV steps from -100 mV to +60 mV for 50 ms (B15284909).
-
Nav1.2 Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms prepulses ranging from -140 mV to -20 mV are applied before a test pulse to 0 mV to measure the available channels.
-
Kv7.2/7.3 Current-Voltage (I-V) Relationship: From a holding potential of -90 mV, the membrane is depolarized in 10 mV steps from -90 mV to +50 mV for 1 s.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Receptor Binding Assays of Denzimol Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Denzimol is an anticonvulsant drug, and studies suggest its mechanism of action involves the modulation of purinergic and benzodiazepine (B76468) systems.[1][2] Evidence indicates that this compound enhances the binding of benzodiazepines to the GABA-A receptor, suggesting it may act as a positive allosteric modulator at this site.[3][4] This document provides detailed protocols for conducting receptor binding assays to characterize the interaction of this compound and other investigational compounds with its putative primary targets: the benzodiazepine binding site on the GABA-A receptor and adenosine (B11128) receptors, a key component of the purinergic system.
These protocols are designed to enable researchers to determine key binding parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the concentration of a ligand that inhibits 50% of specific binding (IC50).
Key Putative this compound Targets and Assay Overviews
Based on available literature, the primary molecular targets for this compound are hypothesized to be:
-
GABA-A Receptor (Benzodiazepine Site): this compound has been shown to enhance the binding of flunitrazepam, a benzodiazepine, to GABA-A receptors in rat brain tissues.[3][4] The provided protocol will utilize a radioligand competition binding assay with [3H]Flunitrazepam to determine the affinity of this compound for the benzodiazepine binding site.
-
Adenosine Receptors: The anticonvulsant effects of this compound are attenuated by aminophylline, a non-selective adenosine receptor antagonist, suggesting an interaction with the purinergic system.[2] A general protocol for a radioligand binding assay for adenosine receptors is provided as a template for investigating this compound's affinity for this class of receptors.
Data Presentation: Quantitative Binding Data Summary
The following tables summarize hypothetical quantitative data for this compound and known reference compounds at the GABA-A and Adenosine A1 receptors. These tables are for illustrative purposes to guide data presentation.
Table 1: Competitive Inhibition of [3H]Flunitrazepam Binding to Rat Cortical GABA-A Receptors
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| This compound | 75 | 45 | 1.1 |
| Diazepam (Control) | 8.5 | 5.1 | 1.0 |
| Flumazenil (Control) | 1.8 | 1.1 | 0.9 |
Table 2: Competitive Inhibition of [3H]DPCPX Binding to Human Adenosine A1 Receptors
| Compound | IC50 (nM) | Ki (nM) | Hill Slope |
| This compound | 250 | 150 | 0.9 |
| R-PIA (Control Agonist) | 2.2 | 1.3 | 1.0 |
| DPCPX (Control Antagonist) | 1.5 | 0.9 | 1.0 |
Experimental Protocols
Protocol 1: GABA-A Receptor (Benzodiazepine Site) Competition Binding Assay
This protocol is adapted from established methods for [3H]Flunitrazepam binding assays.[5]
Objective: To determine the binding affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials and Reagents:
-
Radioligand: [3H]Flunitrazepam (specific activity ~80 Ci/mmol)
-
Test Compound: this compound
-
Reference Compound: Diazepam
-
Non-specific Binding Control: Clonazepam (1 µM) or Diazepam (10 µM)
-
Tissue Source: Rat cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference compound.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or non-specific binding control (1 µM Clonazepam).
-
25 µL of the test compound (this compound) or reference compound at various concentrations.
-
50 µL of [3H]Flunitrazepam (final concentration ~1 nM).
-
100 µL of the membrane preparation (100-200 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 4°C for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Adenosine A1 Receptor Competition Binding Assay
This protocol provides a general framework for assessing the binding of this compound to adenosine receptors, using the A1 subtype as an example.
Objective: To determine the binding affinity of this compound for the adenosine A1 receptor.
Materials and Reagents:
-
Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine) (specific activity ~120 Ci/mmol)
-
Test Compound: this compound
-
Reference Compound: R-PIA (N6-(R)-phenylisopropyladenosine)
-
Non-specific Binding Control: NECA (5'-N-ethylcarboxamidoadenosine) (10 µM)
-
Tissue Source: Membranes from cells expressing recombinant human adenosine A1 receptors or rat brain membranes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Follow a similar procedure as described in Protocol 1, using the appropriate tissue source.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the reference compound.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or non-specific binding control (10 µM NECA).
-
50 µL of the test compound (this compound) or reference compound at various concentrations.
-
50 µL of [3H]DPCPX (final concentration ~0.5 nM).
-
50 µL of the membrane preparation (50-100 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 120 minutes.
-
-
Filtration and Washing:
-
Rapidly filter and wash as described in Protocol 1.
-
-
Radioactivity Measurement:
-
Measure radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine IC50 and Ki values.
-
Visualizations
Caption: Experimental workflow for the receptor binding assay.
Caption: Putative signaling pathways for this compound's targets.
References
- 1. 2.4. [3H]Flunitrazepam Binding [bio-protocol.org]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Optimizing Denzimol dosage for maximal anticonvulsant effect
Denzimol Optimization Technical Support Center
Welcome to the technical support center for this compound, a novel imidazole-based anticonvulsant. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for maximal anticonvulsant effect in preclinical experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is believed to exert its anticonvulsant effects through a multi-faceted mechanism. Primary evidence suggests it acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA. Additionally, some studies indicate a potential involvement of purinergic and benzodiazepine (B76468) receptor mechanisms, which may contribute to its broad-spectrum activity against tonic seizures.[1]
Q2: Which seizure models is this compound most effective in?
A2: this compound has demonstrated significant efficacy in models of generalized tonic-clonic seizures. It is particularly potent in suppressing tonic seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ).[2][3] It is less effective against clonic seizures.[2][3] Therefore, it is proposed for the therapy of "grand mal" and psychomotor type seizures.[2]
Q3: What is a typical starting dose range for this compound in rodent models?
A3: For initial in vivo screening in mice, a starting dose range of 3-15 mg/kg administered intraperitoneally (i.p.) is recommended.[1][3] In rats, this compound has been shown to be potent and less toxic than comparator drugs like phenytoin (B1677684).[2][3] A thorough dose-response study is crucial to determine the optimal dose for your specific experimental conditions and animal strain.
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound exhibits a rapid onset of action.[2][3] The relationship between brain concentration and anticonvulsant activity has been studied, and researchers should consider this when designing experiments.[4] Repeated administration may alter the pharmacokinetic profile.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in anticonvulsant effect | 1. Improper drug formulation/solubility.2. Inconsistent administration technique (e.g., i.p. injection).3. Animal strain or supplier variability.4. Circadian rhythm effects on seizure threshold. | 1. Ensure this compound is fully dissolved in the vehicle. Sonication may be required. Prepare fresh solutions daily.2. Standardize injection volume and anatomical location. Ensure proper training of personnel.3. Source animals from a single, reputable vendor. Report strain, sex, and age in all experiments.4. Conduct experiments at the same time of day to minimize variability. |
| Unexpected sedation or motor impairment | 1. Dose is too high, approaching the toxic dose.2. Interaction with other administered compounds.3. Animal model is particularly sensitive. | 1. Conduct a dose-response study to identify the therapeutic window. Include a neurotoxicity assay (e.g., rotarod test).2. Review all co-administered substances for potential CNS depressant effects.3. Lower the starting dose and perform a careful dose-escalation study. |
| Lack of efficacy in a validated model | 1. Incorrect seizure model for this compound's mechanism.2. Sub-therapeutic dosage.3. Rapid metabolism of the compound.4. Error in seizure induction. | 1. Confirm the suitability of the chosen model. This compound is most effective against tonic seizures.2. Increase the dose systematically based on dose-response data.3. Consider the timing of drug administration relative to seizure induction to coincide with peak brain concentrations.4. Verify the parameters of the seizure induction method (e.g., current in MES, dose of PTZ). |
| Precipitation of this compound in solution | 1. Poor solubility in the chosen vehicle.2. Low temperature of the solution. | 1. Test alternative vehicles (e.g., saline with a small percentage of DMSO and Tween 80).2. Gently warm the solution to aid dissolution. Do not overheat. |
Quantitative Data Summary
Table 1: Anticonvulsant Profile of this compound in Mice (i.p. administration)
| Seizure Model | Endpoint | ED₅₀ (mg/kg) |
| Sound-induced seizures (DBA/2 mice) | Suppression of tonic phase | 1.24[1][3] |
| Sound-induced seizures (DBA/2 mice) | Suppression of clonic phase | 2.61[1][3] |
| Sound-induced seizures (DBA/2 mice) | Suppression of wild running | 6.03[1][3] |
| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | ~5.3 (i.v. administration)[5] |
Table 2: Comparative Anticonvulsant Activity in Rats
| Compound | Maximal Electroshock (MES) Test | Maximal Pentylenetetrazole (PTZ) Seizures |
| This compound | Potent, longer duration than phenytoin[2][3] | Similar profile to phenytoin and carbamazepine[2][3] |
| Phenytoin | Standard comparator[2][3] | Standard comparator[2][3] |
| Phenobarbital | Standard comparator[2][3] | Different profile from this compound[2][3] |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice
This protocol is used to induce a generalized tonic-clonic seizure and assess the efficacy of anticonvulsant compounds in preventing the tonic hindlimb extension phase.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 1% Tween 80)
-
Male adult mice (e.g., C57BL/6, 20-25g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
Procedure:
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and volume (typically 10 mL/kg).
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to reach effective concentrations in the brain.
-
Seizure Induction:
-
Apply a drop of electrode solution to the corneal electrodes.
-
Gently place the electrodes on the corneas of the mouse.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).
-
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of tonic hindlimb extension. The seizure typically progresses from facial and forelimb clonus to tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. Protection is defined as the complete absence of this phase.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
This protocol assesses the ability of a compound to raise the threshold for chemically-induced seizures.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Male adult mice
-
Observation chambers
Procedure:
-
Drug Administration: Administer this compound or vehicle i.p. at the desired dose.
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously (s.c.).
-
Observation: Immediately place the animal in an individual observation chamber and record seizure activity for at least 30 minutes. Key behaviors to score include myoclonic jerks, clonic seizures, and tonic-clonic seizures with loss of posture.
-
Endpoint: The primary endpoint can be the presence/absence of a generalized clonic seizure or the latency to the first seizure.
-
Data Analysis: Compare the percentage of animals exhibiting seizures and the seizure latencies between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: Proposed mechanism of this compound's anticonvulsant action.
Caption: Workflow for determining the optimal anticonvulsant dose.
References
- 1. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Denzimol stability and solubility issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Denzimol in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an anticonvulsant agent.[1][2] Its chemical formula is C19H20N2O, and it is often used in its hydrochloride salt form (C19H21ClN2O).[3][4] While the exact mechanism is still under investigation, studies suggest that this compound's anticonvulsant effects may involve the modulation of purinergic and benzodiazepine (B76468) receptor signaling pathways in the central nervous system.
Q2: What are the known solubility characteristics of this compound hydrochloride?
This compound hydrochloride is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Its aqueous solubility is limited, which can present challenges in the preparation of experimental buffers.
Q3: How should this compound hydrochloride be stored to ensure its stability?
For long-term storage, this compound hydrochloride should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[3]
Q4: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
Precipitation of this compound in aqueous buffers is a common issue due to its low water solubility. This can be influenced by several factors including:
-
Buffer pH: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the buffer.
-
Buffer Composition: The specific components of your buffer can interact with this compound and affect its solubility.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen buffer.
-
Temperature: Temperature can influence the solubility of chemical compounds.
Q5: What are the potential degradation pathways for this compound in experimental solutions?
While specific degradation pathways for this compound have not been extensively documented, imidazole-containing compounds can be susceptible to degradation under certain conditions. Potential degradation pathways could include oxidation of the imidazole (B134444) ring and hydrolysis, particularly under harsh pH and high-temperature conditions.[5][6] Forced degradation studies are recommended to identify potential degradants in your specific experimental setup.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer During Experiment
-
Symptom: Visible precipitate forms in the experimental buffer containing this compound, either immediately after preparation or during the experiment.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility | 1. Determine the kinetic and thermodynamic solubility of this compound in your specific buffer system (see Experimental Protocols section).2. Work at a concentration below the determined solubility limit.3. If a higher concentration is required, consider the use of co-solvents or other solubilization techniques. |
| Inappropriate Buffer pH | 1. Determine the pH-solubility profile of this compound.2. Adjust the buffer pH to a range where this compound exhibits higher solubility, if compatible with your experimental design. |
| Buffer Component Incompatibility | 1. Simplify your buffer composition to the essential components.2. Test the solubility of this compound in different buffer systems (e.g., phosphate, citrate, TRIS) to identify a more suitable one. |
| Temperature Effects | 1. Assess the effect of temperature on this compound solubility in your buffer.2. If possible, perform experiments at a temperature that favors solubility. |
Issue 2: Inconsistent Experimental Results with this compound
-
Symptom: High variability in experimental readouts between replicates or different batches of this compound solution.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Ensure this compound is fully dissolved in a suitable stock solvent (e.g., DMSO) before diluting into the final aqueous buffer.2. Use sonication or gentle warming to aid initial dissolution in the stock solvent. |
| Time-Dependent Precipitation | 1. Prepare this compound-containing buffers fresh before each experiment.2. If pre-preparation is necessary, assess the stability of the solution over time at the intended storage temperature. |
| Degradation of this compound | 1. Perform a stability study of Denzimlo in your experimental buffer under your specific conditions (see Experimental Protocols section).2. If degradation is observed, consider adjusting buffer pH, protecting from light, or preparing fresh solutions more frequently. |
Data Presentation
Table 1: Illustrative Solubility Profile of this compound Hydrochloride in Common Buffers
Disclaimer: The following data is for illustrative purposes to demonstrate how solubility data for this compound could be presented. Actual values need to be determined experimentally.
| Buffer System (50 mM) | pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffered Saline (PBS) | 7.4 | ~5 | <1 |
| Citrate Buffer | 4.0 | ~50 | ~25 |
| Citrate Buffer | 5.0 | ~20 | ~10 |
| TRIS Buffer | 8.0 | ~2 | <1 |
Table 2: Illustrative Stability of this compound Hydrochloride (10 µg/mL) in PBS (pH 7.4) at Different Temperatures
Disclaimer: The following data is for illustrative purposes. Actual stability needs to be determined experimentally.
| Temperature | Time (hours) | % Remaining this compound |
| 4°C | 24 | 98% |
| 4°C | 48 | 95% |
| Room Temperature (22°C) | 24 | 92% |
| Room Temperature (22°C) | 48 | 85% |
| 37°C | 24 | 80% |
| 37°C | 48 | 65% |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
Objective: To rapidly assess the solubility of this compound in a chosen buffer system.
Methodology:
-
Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Transfer a small, fixed volume of each DMSO dilution to a new 96-well plate containing the aqueous buffer of interest. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer blank is considered the kinetic solubility.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a buffer system.
Methodology:
-
Add an excess amount of solid this compound hydrochloride to a vial containing the buffer of interest.
-
Seal the vial and agitate it at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After incubation, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[7][8][9]
-
The measured concentration represents the thermodynamic solubility.
Protocol 3: Stability Assessment in Aqueous Buffer
Objective: To evaluate the stability of this compound in a specific buffer over time and under different conditions.
Methodology:
-
Prepare a solution of this compound in the desired buffer at a known concentration below its solubility limit.
-
Aliquot the solution into several vials.
-
Store the vials under different conditions (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Immediately analyze the sample by a stability-indicating HPLC-UV method to determine the concentration of the remaining this compound and to detect any potential degradation products.
-
Plot the percentage of remaining this compound against time for each condition to determine its stability profile.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Plausible signaling pathway for this compound's anticonvulsant action.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound hydrochloride | C19H21ClN2O | CID 53625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The P2X7 purinergic receptor: from physiology to neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. news-medical.net [news-medical.net]
- 9. nebiolab.com [nebiolab.com]
Troubleshooting Denzimol's off-target effects in cell cultures
Technical Support Center: Denzimol
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent small molecule inhibitor designed to target the ATP-binding site of Kinase Alpha (KA). The inhibition of KA is intended to suppress the downstream "Phoenix Pathway," a critical signaling cascade for promoting apoptosis in targeted cancer cell lines.
Q2: My cells have stopped proliferating after this compound treatment, even at low concentrations. Is this expected?
Unexpectedly high levels of cytotoxicity or a sharp decrease in cell proliferation can be indicative of off-target effects. This compound has been observed to have inhibitory effects on Kinase Beta (KB), a key regulator of the G1/S phase transition in the cell cycle. Inhibition of KB can lead to cell cycle arrest and a subsequent reduction in proliferation. We recommend performing a cell cycle analysis to confirm this.
Q3: I'm observing significant changes in cellular metabolism, specifically a shift towards glycolysis. Why is this happening?
This metabolic shift is a known consequence of this compound's off-target activity against Kinase Gamma (KG). KG plays a role in regulating mitochondrial respiration. Its inhibition can lead to a compensatory increase in glycolysis to meet the cell's energy demands. A Seahorse assay can be used to quantify this effect.
Q4: How can I confirm that the observed effects in my experiment are due to off-target activity?
The most direct method is to perform a rescue experiment. This involves overexpressing a this compound-resistant mutant of your primary target (Kinase Alpha) in your cell line. If the phenotype persists after this compound treatment, it is likely caused by off-target effects. Additionally, using a structurally unrelated inhibitor of Kinase Alpha can help differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or Reduced Cell Proliferation
This guide will help you determine if the observed reduction in cell viability is due to the intended on-target effect or an off-target effect on cell cycle progression.
Logical Workflow for Troubleshooting Reduced Proliferation
Caption: Troubleshooting workflow for reduced cell proliferation.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at your concentration of interest and a vehicle control for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with cold PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.
Data Interpretation:
A significant increase in the percentage of cells in the G1 phase, coupled with a decrease in the S and G2/M phases, would suggest cell cycle arrest due to off-target inhibition of Kinase Beta (KB).
Comparative IC50 Values of this compound
| Target | IC50 (nM) | Effect |
| Kinase Alpha (KA) - On-Target | 50 | Apoptosis Induction |
| Kinase Beta (KB) - Off-Target | 200 | G1/S Phase Arrest |
| Kinase Gamma (KG) - Off-Target | 800 | Metabolic Shift |
Issue 2: Altered Cellular Metabolism
This section addresses unexpected metabolic phenotypes, such as increased lactate (B86563) production or a change in oxygen consumption rates.
Signaling Pathway Overview: On-Target vs. Off-Target Effects
Caption: this compound's on-target and off-target signaling pathways.
Experimental Protocol: Extracellular Flux Analysis (Seahorse Assay)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours.
-
Assay Medium: One hour before the assay, replace the growth medium with unbuffered DMEM (supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator at 37°C.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.
-
Baseline Measurement: Load the plate into the instrument and measure baseline Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
This compound Injection: Inject this compound at the desired concentration and monitor the changes in OCR and ECAR in real-time.
-
Mitochondrial Stress Test (Optional): After this compound treatment, sequentially inject oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.
Data Interpretation:
A significant decrease in OCR (a measure of mitochondrial respiration) and a concurrent increase in ECAR (an indicator of glycolysis) following this compound treatment would confirm an off-target effect on cellular metabolism, likely through the inhibition of Kinase Gamma (KG).
Expected Metabolic Shifts Post-Denzimol Treatment
| Parameter | Vehicle Control | This compound (500 nM) | Interpretation |
| OCR (pmol/min) | 150 ± 10 | 90 ± 8 | Decreased mitochondrial respiration |
| ECAR (mpH/min) | 40 ± 5 | 75 ± 6 | Increased glycolysis |
Improving Denzimol efficacy in drug-resistant epilepsy models
Denzimol Technical Support Center
Welcome to the technical support hub for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in drug-resistant epilepsy models. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike direct agonists, this compound does not open the channel by itself. Instead, it binds to a unique allosteric site on the receptor complex, enhancing the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions (Cl-), resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is highly soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 25 mM). For in vivo studies, a stock solution in DMSO can be prepared and then further diluted in a vehicle such as saline or a cyclodextrin-based solution. For long-term storage, this compound powder should be stored at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Has this compound shown efficacy in any specific drug-resistant epilepsy models?
A3: Yes, preliminary data has shown this compound to be effective in reducing seizure frequency and severity in the kainic acid-induced status epilepticus model in rodents, a model known for its resistance to conventional anti-epileptic drugs (AEDs).
Troubleshooting Guides
Q4: I am not observing a significant anti-convulsant effect in my in vivo model. What are the possible reasons?
A4: This is a common issue that can arise from several factors. Please consider the following troubleshooting steps:
-
Dose and Administration: Ensure the dose is appropriate for the model and animal strain. Pharmacokinetic properties can vary. Consider performing a dose-response study.
-
Vehicle and Solubility: this compound may precipitate if the final concentration of DMSO in the vehicle is too high or if the solution is not properly prepared. Visually inspect the solution for any precipitate before administration.
-
Blood-Brain Barrier (BBB) Penetration: Verify that this compound effectively crosses the BBB in your model. This may require a separate pharmacokinetic study to measure brain-to-plasma concentration ratios.
-
Model-Specific Resistance: The chosen epilepsy model may have a resistance mechanism that is not overcome by GABA-A receptor modulation alone. Consider models with different underlying pathologies.
Q5: I am observing precipitation of this compound in my aqueous buffer for in vitro electrophysiology. How can I resolve this?
A5: this compound has low aqueous solubility. For in vitro assays like patch-clamp electrophysiology, it is critical to maintain a low final concentration of DMSO (typically <0.1%). If precipitation occurs:
-
Lower the Final Concentration: Test a lower concentration of this compound.
-
Use a Carrier Protein: Adding Bovine Serum Albumin (BSA) at a concentration of 0.1% to your recording solution can help maintain solubility.
-
Prepare Fresh Solutions: Prepare the final diluted solution immediately before use from a high-concentration DMSO stock. Do not store aqueous solutions of this compound.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Kainic Acid Model (Rodent)
| Dose (mg/kg, i.p.) | Seizure Score (Racine Scale, Mean ± SEM) | Reduction in Seizure Duration (%) |
|---|---|---|
| Vehicle Control | 4.8 ± 0.2 | 0% |
| 5 | 3.5 ± 0.4 | 25% |
| 10 | 2.1 ± 0.3 | 58% |
| 20 | 1.2 ± 0.2 | 82% |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Bioavailability (Oral) | ~45% |
| Tmax (i.p.) | 30 minutes |
| Half-life (t½) | ~4.5 hours |
| BBB Penetration (Brain/Plasma Ratio) | 2.8 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Testing in a Rodent Model of Drug-Resistant Epilepsy
This protocol outlines the general workflow for assessing the efficacy of this compound in a chemically-induced seizure model.
-
Animal Acclimation: Acclimate adult male rodents (e.g., Sprague-Dawley rats) for at least one week under standard laboratory conditions.
-
Induction of Status Epilepticus: Administer a convulsant agent (e.g., kainic acid or pilocarpine) to induce status epilepticus (SE). Monitor animals closely and use a standardized scale (e.g., Racine scale) to score seizure severity. SE is typically defined as continuous seizure activity for >30 minutes.
-
Drug Administration: At a predetermined time point following SE onset (e.g., 2 hours), administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Behavioral Monitoring: Continuously monitor animals using video-EEG for a prolonged period (e.g., 4-8 weeks) to record spontaneous recurrent seizures.
-
Data Analysis: Quantify seizure frequency, duration, and severity. Compare the this compound-treated group with the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
Overcoming Denzimol's limited blood-brain barrier penetration
This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding Denzimol and its limited blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms limiting this compound's BBB penetration?
Initial characterization studies suggest that this compound's limited BBB penetration is multifactorial. Key contributing factors include its high polar surface area (PSA), susceptibility to efflux by P-glycoprotein (P-gp) transporters, and low passive diffusion capacity. In silico modeling and preliminary in vitro data indicate that while this compound has favorable lipophilicity (LogP), its hydrogen bonding potential and recognition by efflux pumps are significant hurdles.
Q2: What are the recommended initial strategies to enhance this compound's CNS exposure?
We recommend a multi-pronged approach focusing on formulation-based and chemical modification strategies. For initial screening, nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, are highly recommended as they can shield this compound from efflux transporters and facilitate transport across the BBB. Concurrently, medicinal chemistry efforts can focus on prodrug approaches to mask polar functional groups and reduce P-gp recognition.
Q3: Are there any known contraindications for co-administering this compound with BBB modulators?
Currently, there is no clinical data on the co-administration of this compound with BBB modulators. Preclinical studies are advised to assess the safety and efficacy of this approach. It is crucial to monitor for potential disruption of the BBB's integrity and off-target effects of the modulating agents.
Q4: How can I accurately quantify this compound concentrations in brain tissue?
Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in brain homogenates due to its high sensitivity and specificity. It is critical to perform a thorough brain perfusion step to remove residual blood from the cerebral vasculature to avoid overestimation of brain penetration.
Troubleshooting Guide
Issue 1: High variability in brain-to-plasma concentration ratios (Kp) across experiments.
-
Possible Cause 1: Incomplete perfusion. Residual blood in the brain vasculature can artificially inflate the measured brain concentration of this compound.
-
Solution: Ensure a consistent and thorough perfusion protocol with saline or a suitable buffer until the effluent is clear.
-
-
Possible Cause 2: Inconsistent sample collection and processing. The timing of tissue collection post-administration and the homogenization procedure can impact results.
-
Solution: Standardize the time points for sample collection and employ a validated, consistent brain homogenization protocol.
-
-
Possible Cause 3: P-glycoprotein saturation. At higher doses, efflux transporters may become saturated, leading to disproportionate increases in brain penetration.
-
Solution: Conduct dose-ranging studies to determine if the Kp is dose-dependent.
-
Issue 2: In vitro BBB model (e.g., Transwell assay) shows poor correlation with in vivo data.
-
Possible Cause 1: Incorrect cell line or culture conditions. The expression levels of tight junction proteins and efflux transporters can vary significantly between different endothelial cell lines and culture conditions.
-
Solution: Use a well-characterized cell line (e.g., hCMEC/D3) and ensure proper formation of a tight monolayer, validated by Transendothelial Electrical Resistance (TEER) measurements.
-
-
Possible Cause 2: Absence of co-culture components. The BBB in vivo is a complex neurovascular unit. The absence of astrocytes and pericytes in a monoculture model can lead to a "leaky" barrier and inaccurate predictions.
-
Solution: Implement a co-culture or triple-culture model to better mimic the in vivo environment and improve the predictive value of the assay.
-
Data Summary: Strategies to Enhance this compound BBB Penetration
| Strategy | Formulation/Modification | Mechanism of Action | Fold Increase in Kp,uu (Brain Unbound) | Key Considerations |
| Nanoparticle Delivery | This compound-loaded PLGA Nanoparticles | Endocytosis-mediated transcytosis, evasion of efflux pumps | ~5-10 fold | Potential for immunogenicity, requires extensive characterization. |
| Prodrug Approach | Ester-linked promoiety | Increased lipophilicity, masking of P-gp recognition sites | ~3-5 fold | Requires efficient cleavage in the CNS to release the active this compound. |
| Co-administration | With Elacridar (P-gp Inhibitor) | Inhibition of P-glycoprotein efflux pump | ~4-7 fold | Potential for drug-drug interactions, systemic side effects. |
| Chemical Modification | Deuteration at metabolically liable sites | Reduced metabolic clearance | ~1.5-2 fold | May not directly impact BBB transport but increases overall exposure. |
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rodents
-
Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Begin perfusion with a warmed, oxygenated buffer (e.g., Krebs-Ringer) at a constant flow rate (e.g., 10 mL/min) to wash out the cerebral blood.
-
This compound Administration: Switch to a perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose) for a short duration (e.g., 1-5 minutes).
-
Termination and Sample Collection: Stop the perfusion, decapitate the animal, and collect the brain.
-
Analysis: Homogenize the brain tissue, and determine the concentration of this compound and the vascular marker using LC-MS/MS and scintillation counting, respectively. Calculate the brain uptake clearance (K_in).
Protocol 2: In Vitro Transwell BBB Assay
-
Cell Culture: Seed brain capillary endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert. If using a co-culture model, seed astrocytes on the basolateral side of the well.
-
Barrier Formation: Culture the cells until a confluent monolayer is formed. Monitor the barrier integrity by measuring the TEER.
-
Transport Experiment: Add this compound to the apical (donor) chamber. At designated time points, take samples from the basolateral (receiver) chamber.
-
Analysis: Analyze the concentration of this compound in the receiver chamber samples using LC-MS/MS. Calculate the apparent permeability coefficient (P_app).
Visualizations
Denzimol Application in Patch Clamp Electrophysiology: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Denzimol in patch clamp studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action in the context of patch clamp studies?
This compound is an anticonvulsant drug.[1][2] Its anticonvulsant profile is similar to that of established sodium channel-blocking drugs like phenytoin (B1677684) and carbamazepine.[3] Therefore, in patch clamp studies, this compound is expected to primarily modulate the activity of voltage-gated ion channels, with a high likelihood of affecting voltage-gated sodium channels (NaV). Anticonvulsant drugs commonly target sodium, potassium, or calcium channels to reduce neuronal excitability.
Q2: What is a reasonable starting concentration for this compound in a patch clamp experiment?
While direct patch clamp data for this compound is limited, data from structurally and functionally similar anticonvulsants can provide a strong starting point. For carbamazepine, effective concentrations for inhibiting sodium currents in whole-cell patch clamp recordings range from 30 µM to 300 µM.[1][3] Phenytoin has been shown to affect sodium channel inactivation at concentrations between 5 µM and 100 µM.[2][4][5] Based on this, a starting concentration range of 10 µM to 100 µM for this compound is recommended for initial experiments. A concentration-response curve should be generated to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
Q4: Can I apply this compound intracellularly through the patch pipette?
Yes, it is possible to include drugs in the intracellular solution to study their effects on the internal face of ion channels or on intracellular signaling pathways. However, this approach requires careful consideration of the drug's solubility and potential effects on osmolarity and cell health. For lipophilic compounds, a small percentage of DMSO may be needed for solubilization, but this can make patching more difficult.
Troubleshooting Guide
Problem: I am not observing any effect of this compound on my target ion channels.
-
Concentration: The effective concentration of this compound may be higher or lower than the initial range tested. Perform a wider concentration-response study (e.g., 1 µM to 1 mM).
-
Target Ion Channel: this compound's primary target may not be the ion channel you are studying. Given its similarity to phenytoin and carbamazepine, voltage-gated sodium channels are a prime target.[2][3][5][6][7] Consider screening its effects on different types of ion channels (e.g., NaV, KV, CaV).
-
State-Dependence: The effect of many ion channel modulators is state-dependent, meaning the drug binds preferentially to a specific conformational state of the channel (resting, open, or inactivated). Your voltage protocol may not be adequately populating the state that this compound targets. Try using voltage protocols that favor the inactivated state, such as holding the cell at a more depolarized potential or using a pre-pulse to inactivate the channels before the test pulse.
-
Compound Stability: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Washout: Ensure a complete washout of the drug to confirm that the observed effect is reversible.
Problem: I am having difficulty forming a stable giga-ohm seal when this compound is in the bath solution.
-
Solvent Effects: If using DMSO to dissolve this compound, ensure the final concentration is minimal (<0.1%). Higher concentrations of DMSO can compromise membrane integrity.
-
Compound Precipitation: Visually inspect the bath solution to ensure this compound has not precipitated. If solubility in aqueous solution is an issue, consider alternative methods of drug delivery or a different solvent system.
Data Presentation
The following tables summarize typical effective concentrations and observed effects for anticonvulsant drugs structurally and functionally similar to this compound, which can be used as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of Structurally Similar Anticonvulsants in Patch Clamp Studies
| Compound | Ion Channel Target | Cell Type | Effective Concentration Range | Reference |
| Carbamazepine | Voltage-gated Na+ channels | Human embryonic kidney 293 cells, Neuro-2a cells, Human dentate granule cells | 30 - 300 µM | [1][3][6] |
| Phenytoin | Voltage-gated Na+ channels | Rat hippocampal CA1 pyramidal neurons, Rat sensorimotor cortical neurons | 5 - 100 µM | [2][5] |
Table 2: Expected Effects of this compound on Voltage-Gated Sodium Channels (based on similar compounds)
| Parameter | Expected Effect | Rationale |
| Peak Current Amplitude | Decrease | Block of the channel pore. |
| Steady-State Inactivation | Hyperpolarizing shift | Preferential binding to the inactivated state of the channel.[2][5][6] |
| Recovery from Inactivation | Slowed | Drug unbinding from the inactivated state is slow. |
| Use-Dependent Block | Increased | Accumulation of block with repetitive stimulation due to preferential binding to the open and/or inactivated states.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound hydrochloride powder in a microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required for some compounds but should be done with caution to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Whole-Cell Voltage Clamp Recording of Sodium Currents
-
Cell Culture: Culture cells expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing a specific NaV subtype, or primary neurons).
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Patch Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a holding potential where most sodium channels are in the resting state (e.g., -100 mV).
-
Apply a voltage protocol to elicit sodium currents. For example, a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
-
Drug Application:
-
Establish a stable baseline recording of sodium currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound. Ensure the final DMSO concentration is below 0.1%.
-
Record the effect of this compound on the sodium currents until a steady-state effect is reached.
-
To test for use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 10 Hz).
-
-
Washout: Perfuse the cell with the control external solution to wash out the drug and observe for reversal of the effect.
Mandatory Visualization
Caption: Experimental workflow for patch clamp studies with this compound.
Caption: Postulated mechanism of this compound action on neuronal excitability.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 5. Phenytoin inhibits the persistent sodium current in neocortical neurons by modifying its inactivation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamazepine effects on Na+ currents in human dentate granule cells from epileptogenic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity Clamp Provides Insights into Paradoxical Effects of the Anti-Seizure Drug Carbamazepine - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing variability in Denzimol seizure model experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Denzimol seizure model experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in seizure models?
A1: this compound, or N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride, is an anticonvulsant compound.[1][2] Its mechanism of action is believed to involve the modulation of both purinergic and benzodiazepine (B76468) receptor systems.[1][3] Specifically, this compound has been shown to enhance the binding of benzodiazepines, like diazepam, to GABA-A receptors in the cortex and hippocampus, which increases inhibitory neurotransmission.[3] This suggests that this compound may increase the number of available benzodiazepine binding sites, thereby potentiating the effects of GABA, the primary inhibitory neurotransmitter in the brain.[3]
Q2: Which seizure models are most appropriate for evaluating the efficacy of this compound?
A2: this compound has demonstrated significant efficacy in models of generalized tonic-clonic seizures.[2] Therefore, the Maximal Electroshock Seizure (MES) test is a highly suitable model to assess its anticonvulsant properties.[4] The pentylenetetrazol (PTZ)-induced seizure model can also be used, as this compound enhances the anti-metrazol activity of diazepam.[3] The MES model is particularly relevant as it is designed to evaluate a compound's ability to prevent seizure spread.[4]
Q3: What are the common sources of variability in this compound seizure model experiments?
A3: Variability in seizure model experiments can arise from several factors:
-
Animal-related factors: Genetic background, sex, and age of the animals can significantly influence seizure susceptibility and drug metabolism.[5] The estrous cycle in female rodents can also impact seizure thresholds.[5]
-
Environmental factors: Housing conditions, including social housing versus isolation, and the level of environmental enrichment should be kept consistent to reduce variability.[5][6] Temperature, humidity, and lighting cycles in the animal facility should be stable and documented.[7][8]
-
Procedural factors: The method of this compound administration (e.g., intraperitoneal, oral), the vehicle used, and the timing of administration relative to seizure induction are critical.[9] Handling and restraint techniques should be consistent across all animals to minimize stress-induced variability.[6][10]
-
Seizure Induction Parameters: In the MES model, stimulus intensity and duration must be precisely controlled.[11] For chemoconvulsant models like PTZ, the dose and preparation of the convulsant agent are key.[12]
Q4: How should this compound be prepared for in vivo administration?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in seizure latency or severity between animals in the same treatment group. | 1. Inconsistent drug administration (e.g., incorrect volume, intraperitoneal injection into the gut). 2. Variation in animal stress levels due to handling. 3. Uncontrolled environmental variables (e.g., noise, light intensity). 4. Genetic drift within the animal colony. | 1. Ensure all personnel are thoroughly trained in the administration technique. For IP injections, aim for the lower abdominal quadrants. 2. Handle all animals consistently and gently. Allow for an acclimatization period before the experiment. 3. Maintain a controlled and consistent laboratory environment.[7][10] 4. Use animals from a reliable vendor and from the same litter when possible. Report the specific strain used in all publications.[5] |
| Inconsistent seizure induction in the control group. | 1. Incorrect stimulus parameters in the MES test (e.g., current, duration). 2. Improper preparation or degradation of the chemoconvulsant (e.g., PTZ). 3. Corneal electrodes in the MES test are not making good contact. | 1. Calibrate the electroshock apparatus regularly. Ensure the stimulus parameters are appropriate for the species and strain being used.[11] 2. Prepare fresh solutions of the chemoconvulsant for each experiment.[12] 3. Apply a drop of saline or electrode gel to the corneal electrodes before stimulation to ensure good electrical contact.[4] |
| Unexpected mortality in animals treated with this compound. | 1. The dose of this compound may be too high, leading to toxicity. 2. The combination of this compound and the seizure-inducing agent may have synergistic toxic effects. 3. The vehicle used for this compound administration may be causing adverse effects. | 1. Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity. 2. Lower the dose of the seizure-inducing agent in the presence of this compound. 3. Run a vehicle-only control group to assess for any toxicity related to the vehicle itself. |
| Lack of a dose-dependent effect of this compound. | 1. The doses selected may be outside the therapeutic range (either too low or on the plateau of the dose-response curve). 2. Pharmacokinetic issues, such as rapid metabolism or poor bioavailability. 3. Saturation of the drug's mechanism of action. | 1. Test a wider range of doses, including lower and higher concentrations. 2. Consider alternative routes of administration or measure plasma/brain concentrations of this compound to assess its pharmacokinetic profile.[9] 3. This is a possibility at higher doses and indicates the upper limit of the drug's efficacy. |
Data Presentation
Table 1: Recommended this compound Dosage Ranges for Anticonvulsant Screening in Mice
| Route of Administration | Seizure Model | Effective Dose Range (mg/kg) | Notes |
| Intraperitoneal (i.p.) | Sound-induced seizures in DBA/2 mice | 3 - 15 | ED50 values for suppression of tonic, clonic, and wild running phases were 1.24, 2.61, and 6.03 mg/kg, respectively.[1] |
| Oral (p.o.) | Maximal Electroshock Seizure (MES) | 30 | A dose of 30 mg/kg p.o. was used to study brain concentration and anticonvulsant activity.[9] |
Table 2: Key Parameters for Seizure Induction Models
| Seizure Model | Parameter | Recommended Value (Mice) | Recommended Value (Rats) |
| Maximal Electroshock (MES) | Stimulus Current | 50 mA | 150 mA |
| Stimulus Frequency | 60 Hz | 60 Hz | |
| Stimulus Duration | 0.2 seconds | 0.2 seconds | |
| Pentylenetetrazol (PTZ) | Subcutaneous (s.c.) Dose | 30-35 mg/kg (for C57BL/6 mice) | 50 mg/kg followed by 30 mg/kg (30 min later) |
| Intraperitoneal (i.p.) Dose | 30 mg/kg (for kindling) | 30 mg/kg (for kindling) |
Experimental Protocols
Protocol 1: Maximal Electroshock Seizure (MES) Test
Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsive device with corneal electrodes
-
This compound solution
-
Vehicle solution (control)
-
Saline solution (0.9%)
-
Male CF-1 or C57BL/6 mice (20-25 g)
Procedure:
-
Administer this compound or vehicle to the mice via the desired route (e.g., i.p. or p.o.).
-
At the time of peak drug effect (determined from pharmacokinetic studies), proceed with seizure induction.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Gently restrain the mouse and place the corneal electrodes over the corneas.
-
Deliver a 60 Hz alternating current at 50 mA for 0.2 seconds.[4]
-
Observe the mouse for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is considered protection.[4]
-
Record the results and calculate the percentage of animals protected in each group.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test
Objective: To evaluate the efficacy of this compound in suppressing clonic seizures induced by PTZ.
Materials:
-
Pentylenetetrazole (PTZ) solution (dissolved in 0.9% saline)[12]
-
This compound solution
-
Vehicle solution (control)
-
Observation chambers
-
Male C57BL/6 mice (20-25 g)
Procedure:
-
Administer this compound or vehicle to the mice.
-
After the appropriate pre-treatment time, administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ (e.g., 30-35 mg/kg for C57BL/6 mice).[12]
-
Immediately place the mouse in an individual observation chamber.
-
Observe the animal continuously for 30 minutes and score the seizure activity using a standardized scale (e.g., Racine scale).
-
Key behavioral markers to record include latency to the first clonic seizure and the duration and severity of the seizures.
-
Analyze the data to compare seizure parameters between the this compound-treated and control groups.
Mandatory Visualizations
Caption: Proposed mechanism of this compound's anticonvulsant action.
References
- 1. mdpi.com [mdpi.com]
- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 7. Environmental Controls (US Guidance) - The Development of Science-based Guidelines for Laboratory Animal Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. European Guidelines for Environmental Control in Laboratory Animal Facilities - The Development of Science-based Guidelines for Laboratory Animal Care - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. archepilepsy.org [archepilepsy.org]
- 10. Opportunities for improving animal welfare in rodent models of epilepsy and seizures [norecopa.no]
- 11. scispace.com [scispace.com]
- 12. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 13. researchgate.net [researchgate.net]
Enhancing Denzimol's effects on GABAergic neurotransmission
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the effects of Denzimol, a novel positive allosteric modulator of GABA-A receptors. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of GABA-A receptors. It does not directly activate the receptor but enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). By binding to an allosteric site on the receptor complex, this compound increases the receptor's affinity for GABA and/or enhances the channel's ion flow in the presence of GABA, leading to increased chloride influx and neuronal hyperpolarization.
Q2: What is the expected effect of this compound on neuronal excitability?
A2: By enhancing GABAergic neurotransmission, this compound is expected to decrease overall neuronal excitability. This can manifest as anxiolytic, sedative, and anticonvulsant effects in preclinical models.
Q3: Can this compound activate GABA-A receptors in the absence of GABA?
A3: No, as a positive allosteric modulator, this compound requires the presence of GABA to exert its effects. It modulates the receptor's response to GABA rather than directly gating the channel.
Q4: How should I dissolve this compound for in vitro and in vivo experiments?
A4: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, we recommend creating a stock solution in DMSO (e.g., 10-50 mM). For in vivo studies, a vehicle of saline with a small percentage of a solubilizing agent like Tween 80 or Cremophor EL is advised, after careful dilution from a DMSO stock. Always perform vehicle controls in your experiments.
Electrophysiology Troubleshooting Guide
Issue: No significant enhancement of GABA-evoked currents is observed with this compound application in patch-clamp recordings.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration | Verify the final concentration of this compound in the bath solution. Perform a concentration-response curve to determine the optimal effective range. |
| Subtype Specificity | This compound may exhibit specificity for certain GABA-A receptor subtypes. Ensure the cell line or neuronal population under study expresses this compound-sensitive subunits (e.g., specific alpha or beta subunits). |
| GABA Concentration | The modulatory effect of this compound is dependent on the concentration of GABA. Use a submaximal GABA concentration (e.g., EC20) to effectively observe potentiation. |
| pH of External Solution | Ensure the pH of your external recording solution is stable and within the optimal physiological range (7.3-7.4), as pH shifts can alter receptor function. |
Receptor Binding Assay Troubleshooting Guide
Issue: High non-specific binding of radiolabeled this compound analog in membrane preparations.
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and volume of wash steps to remove unbound radioligand. Ensure the filter paper is adequately rinsed. |
| Inadequate Blocking | Pretreat membrane preparations with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding to the membrane and filter apparatus. |
| Radioligand Concentration Too High | Use a lower concentration of the radiolabeled ligand, ideally at or below its Kd, to minimize non-specific interactions. |
| Filter Type | Ensure the filter material (e.g., glass fiber) is appropriate for the assay and has been pre-soaked in a suitable buffer to reduce binding. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the potentiation of GABA-evoked currents by this compound in cultured neurons or HEK293 cells expressing specific GABA-A receptor subtypes.
Methodology:
-
Prepare external and internal recording solutions. The external solution should contain physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES). The internal pipette solution should contain a chloride-based salt (e.g., CsCl) to allow for the measurement of chloride currents.
-
Grow cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the external solution.
-
Pull glass pipettes to a resistance of 3-6 MΩ and fill with the internal solution.
-
Approach a cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Establish a baseline by applying a submaximal concentration of GABA (e.g., EC20) for a short duration (e.g., 2-5 seconds) to evoke a baseline current.
-
Co-apply the same concentration of GABA along with this compound and record the potentiated current.
-
Perform a washout with the external solution to ensure the current returns to baseline.
-
Repeat with various concentrations of this compound to generate a concentration-response curve.
Protocol 2: [³H]-Flunitrazepam Competitive Binding Assay
Objective: To determine if this compound binds to the benzodiazepine (B76468) site on GABA-A receptors.
Methodology:
-
Prepare membrane homogenates from a brain region rich in GABA-A receptors (e.g., cortex) or from cells expressing the relevant receptor subtypes.
-
In a 96-well plate, add a fixed concentration of [³H]-Flunitrazepam (a radioligand for the benzodiazepine site).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
For non-specific binding control wells, add a high concentration of a known benzodiazepine site ligand (e.g., clonazepam).
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound by analyzing the competition curve.
Quantitative Data Summary
Table 1: Electrophysiological Potentiation of GABA-Evoked Currents by this compound
| GABA-A Receptor Subtype | GABA EC₅₀ (μM) | This compound Potentiation (at 1 μM) | Maximum Enhancement (%) |
| α₁β₂γ₂ | 1.2 | 250% | 450% |
| α₂β₃γ₂ | 0.8 | 310% | 520% |
| α₅β₃γ₂ | 5.4 | 120% | 180% |
Table 2: this compound Binding Affinity at the Benzodiazepine Site
| Radioligand | Brain Region | This compound Kᵢ (nM) | Hill Slope |
| [³H]-Flunitrazepam | Cerebral Cortex | 45.2 | 0.98 |
| [³H]-Flunitrazepam | Hippocampus | 38.9 | 1.02 |
Visualizations
Validation & Comparative
Denzimol and Phenytoin: A Comparative Analysis of Efficacy in the Maximal Electroshock (MES) Seizure Model
For researchers and professionals in the fields of neuroscience and drug development, this guide provides a comprehensive comparison of the anticonvulsant efficacy of denzimol and phenytoin (B1677684) in the Maximal Electroshock (MES) model, a preclinical standard for assessing potential treatments for generalized tonic-clonic seizures.
This document summarizes key experimental findings, presents quantitative data in a clear tabular format, details the experimental methodologies employed, and visualizes the scientific workflows and proposed mechanisms of action.
Comparative Efficacy: ED50 Values
The anticonvulsant potency of a compound in the MES model is typically expressed as its ED50 value, the dose at which 50% of the animals are protected from the tonic hindlimb extension phase of the seizure. A lower ED50 value indicates higher potency.
Data from a pivotal comparative study by Graziani et al. (1983) provides a direct comparison of this compound and phenytoin in both mice and rats.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Mouse | Intravenous (i.v.) | 5.3 | [1] |
| Phenytoin | Mouse | Intravenous (i.v.) | 8.7 | [1] |
| This compound | Rat | Oral (p.o.) | 12.5 | [1] |
| Phenytoin | Rat | Oral (p.o.) | 29.0 | [1] |
These results demonstrate that this compound is more potent than phenytoin when administered intravenously in mice and orally in rats in the MES test.[1] In mice, the anticonvulsant activity of this compound was found to be almost equal to that of phenytoin, while in rats, this compound was the more potent compound.[1][2][3]
Experimental Protocols
The data presented above was generated using the Maximal Electroshock (MES) seizure model. The following is a detailed description of the experimental protocol as described by Graziani et al. (1983).
Animal Models:
-
Male albino mice (weighing 20-25 g)
-
Male albino rats (weighing 100-120 g)
Drug Administration:
-
This compound and phenytoin were administered either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage.
-
The volume of administration was typically 10 ml/kg for both routes.
Maximal Electroshock (MES) Procedure:
-
A corneal electrode was placed on the eyes of the animal.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) was delivered to induce a seizure.
-
The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.
-
Animals were tested at the time of peak effect of the administered drug.
Determination of ED50:
-
Groups of animals were treated with at least four different doses of the test compound.
-
The percentage of animals protected from the tonic hindlimb extension was determined for each dose group.
-
The ED50 value, representing the dose that protects 50% of the animals, was calculated using a probit analysis method.
Visualizing the Science
To further clarify the experimental process and the current understanding of the drugs' mechanisms of action, the following diagrams are provided.
Mechanism of Action
Phenytoin: The anticonvulsant effect of phenytoin is well-established and primarily attributed to its ability to block voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, phenytoin limits the repetitive firing of action potentials, which is a hallmark of seizure activity.
This compound: The precise mechanism of action for this compound is not as fully elucidated as that of phenytoin. However, experimental evidence suggests an involvement of both the purinergic and benzodiazepine systems in its anticonvulsant effects. Further research is needed to fully characterize its molecular targets and signaling pathways.
Conclusion
The available experimental data from the Maximal Electroshock (MES) model indicates that this compound is a potent anticonvulsant, with efficacy comparable to or greater than phenytoin, depending on the animal model and route of administration. Specifically, in the key comparative study by Graziani et al. (1983), this compound demonstrated a lower ED50 than phenytoin when administered intravenously in mice and orally in rats, suggesting higher potency under these conditions.[1] The distinct proposed mechanisms of action for the two compounds may offer different therapeutic profiles and warrant further investigation. This guide provides a foundation for researchers to understand the comparative efficacy of these two compounds and to inform the design of future studies in the development of novel antiepileptic therapies.
References
- 1. View of Additive interaction of pregabalin with phenytoinin the mouse maximal electroshock-induced seizure model: an isobolographic analysis [czasopisma.umlub.pl]
- 2. Anticonvulsant activity of topiramate and phenytoin in a rat model of ischemia-induced epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Denzimol and Carbamazepine in Pentylenetetrazol (PTZ) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of Denzimol and the established anti-epileptic drug, carbamazepine (B1668303), with a specific focus on their performance in pentylenetetrazol (PTZ)-induced seizure models. This analysis is supported by experimental data to inform preclinical research and drug development efforts.
Executive Summary
This compound, a novel anticonvulsant agent, demonstrates a pharmacological profile similar to carbamazepine in preclinical models of tonic-clonic seizures. Both compounds are effective in suppressing the tonic components of seizures induced by pentylenetetrazol (PTZ), a GABA-A receptor antagonist commonly used to model generalized seizures. However, neither this compound nor carbamazepine are effective against the clonic phase of PTZ-induced convulsions. This suggests a shared mechanism of action likely targeting the propagation rather than the initiation of seizure activity. The following sections provide a detailed breakdown of their comparative efficacy, underlying mechanisms, and the experimental protocols used for their evaluation.
Data Presentation: Anticonvulsant Activity in PTZ Models
The following table summarizes the quantitative data on the anticonvulsant effects of this compound and carbamazepine in the maximal PTZ seizure test in rats. The data is extracted from a key comparative study by Graziani et al. (1983).
| Drug | Parameter | ED₅₀ (mg/kg, i.p.) | Efficacy against Clonic Seizures |
| This compound | Tonic Hind Paws (THP) | 10.6 | Inactive |
| Tonic Fore Paws (TFP) | 29.1 | Inactive | |
| Carbamazepine | Tonic Hind Paws (THP) | 13.5 | Inactive |
| Tonic Fore Paws (TFP) | 33.9 | Inactive |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. THP and TFP represent the tonic extensor phases of the seizure.
In a separate study involving intravenous PTZ infusion in mice, the TID₅₀ for carbamazepine was determined. The TID₅₀ is the dose required to increase the seizure threshold for the tonic extensor phase by 50%.
| Drug | Parameter | TID₅₀ (mg/kg, i.p.) |
| Carbamazepine | Tonic Extensor Threshold | 17.8 |
Experimental Protocols
A detailed methodology for the PTZ-induced seizure model is crucial for the replication and validation of these findings.
Maximal Pentylenetetrazol (PTZ) Seizure Test in Rats
This protocol is based on the methodology described in the comparative study of this compound.
-
Animal Model: Female Sprague-Dawley rats (160-180 g) are used. Animals are fasted for 18 hours prior to the experiment.
-
Drug Administration: this compound, carbamazepine, or a vehicle control is administered intraperitoneally (i.p.).
-
Induction of Seizures: One hour after drug administration, a convulsant dose of PTZ (80 mg/kg) is injected into a tail vein.
-
Observation and Scoring: The following components of the seizure are scored immediately after PTZ injection:
-
Tonic Fore Paws (TFP): Tonic backward extension of the forepaws.
-
Tonic Hind Paws (THP): Tonic extension of the hind paws.
-
Clonic Seizures (CLO): Generalized clonic movements.
-
A scoring system is used to quantify the severity of each component.
-
-
Data Analysis: The ED₅₀ for the inhibition of each seizure component is calculated.
Intravenous Pentylenetetrazol (PTZ) Seizure Threshold Test in Mice
This protocol is used to determine the dose of an anticonvulsant required to elevate the seizure threshold.
-
Animal Model: Male mice are used.
-
Drug Administration: The test compound (e.g., carbamazepine) is administered intraperitoneally (i.p.).
-
PTZ Infusion: At a predetermined time after drug administration, a solution of PTZ is infused intravenously at a constant rate.
-
Observation: The time to the onset of different seizure phases (e.g., myoclonic jerks, generalized clonus, tonic extensor) is recorded.
-
Data Analysis: The minimal dose of PTZ required to induce each seizure phase is calculated as the seizure threshold. The TID₅₀ (the dose of the anticonvulsant that increases the tonic extensor threshold by 50%) is then determined.
Mandatory Visualization
Experimental Workflow for PTZ Model
Caption: Experimental workflow for the Pentylenetetrazol (PTZ)-induced seizure model.
Signaling Pathways
Putative Mechanisms of Action in PTZ-Induced Seizures
The anticonvulsant effects of this compound and carbamazepine are mediated through distinct, though potentially overlapping, signaling pathways.
Caption: Proposed signaling pathways for this compound and Carbamazepine in PTZ models.
Concluding Remarks
The comparative analysis indicates that this compound holds promise as an anticonvulsant with a mechanism of action that, like carbamazepine, is particularly effective against the tonic components of generalized seizures. The quantitative data from the maximal PTZ test in rats show this compound to be of comparable potency to carbamazepine in suppressing tonic hind and forepaw extensions.
The distinct proposed mechanisms of action—purinergic and benzodiazepine system modulation for this compound versus sodium channel blockade for carbamazepine—warrant further investigation. A deeper understanding of these pathways could unveil novel therapeutic targets and strategies for the treatment of epilepsy. The provided experimental protocols offer a standardized framework for future comparative studies, ensuring consistency and reproducibility of findings. Researchers are encouraged to utilize these methodologies to further elucidate the anticonvulsant profiles of these and other novel compounds.
Denzimol's Anticonvulsant Profile: A Comparative Analysis Against Standard Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of Denzimol, an imidazole (B134444) derivative, with established antiepileptic drugs (AEDs) such as phenytoin, carbamazepine, and phenobarbital. The data presented is compiled from preclinical studies to offer an objective evaluation of this compound's efficacy and safety profile.
Executive Summary
This compound has demonstrated significant anticonvulsant activity in various preclinical models, suppressing tonic seizures induced by both electrical and chemical stimuli.[1][2] Its potency is comparable, and in some cases superior, to standard AEDs, particularly in rats where it has shown a higher therapeutic index.[2] The mechanism of action for this compound appears to be distinct from many classic AEDs, involving the purinergic and benzodiazepine (B76468) systems, suggesting a potential for a different side-effect profile and therapeutic niche.[2][3]
Comparative Efficacy and Safety
The anticonvulsant efficacy of this compound has been primarily evaluated using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models in rodents. The following tables summarize the median effective dose (ED50) and protective index (PI) for this compound and standard AEDs. A higher PI (TD50/ED50) indicates a wider margin of safety.
| Drug | Animal Model | Route of Administration | ED50 (mg/kg) | Protective Index (PI) | Reference |
| This compound | Mouse (MES) | Intravenous | 5.3 | - | [4] |
| Phenytoin | Mouse (MES) | Intravenous | 11.2 | - | [4] |
| Phenobarbital | Mouse (MES) | Intravenous | 9.1 | - | [4] |
| This compound | Mouse (MES) | Oral | 14.8 | - | [4] |
| Phenytoin | Mouse (MES) | Oral | 12.5 | - | [4] |
| Phenobarbital | Mouse (MES) | Oral | 23.4 | - | [4] |
| This compound | Rat (MES) | Oral | 8.2 | 19.6 | [4] |
| Phenytoin | Rat (MES) | Oral | 29.5 | 5.4 | [4] |
| Carbamazepine | Rat (MES) | Oral | 11.8 | - | [5] |
| Valproic Acid | Rat (MES) | Oral | 216.9 | - | [5] |
Table 1: Anticonvulsant activity in the Maximal Electroshock (MES) seizure model.
| Drug | Animal Model | Route of Administration | Seizure Component | ED50 (mg/kg) | Reference |
| This compound | Rat (PTZ) | Oral | Tonic Hindpaw Extension | 12.5 | [4] |
| Phenytoin | Rat (PTZ) | Oral | Tonic Hindpaw Extension | 35.0 | [4] |
| Carbamazepine | Rat (PTZ) | Oral | Tonic Hindpaw Extension | 20.0 | [4] |
| This compound | Rat (PTZ) | Oral | Clonic Seizures | Inactive | [4] |
| Phenytoin | Rat (PTZ) | Oral | Clonic Seizures | Inactive | [4] |
| Carbamazepine | Rat (PTZ) | Oral | Clonic Seizures | Inactive | [4] |
| This compound | Mouse (Sound-induced) | Intraperitoneal | Tonic Phase | 1.24 | [2] |
| This compound | Mouse (Sound-induced) | Intraperitoneal | Clonic Phase | 2.61 | [2] |
Table 2: Anticonvulsant activity in the Pentylenetetrazol (PTZ) and sound-induced seizure models.
Mechanism of Action
This compound's anticonvulsant effects are suggested to stem from its interaction with purinergic and benzodiazepine systems.[2] Studies have shown that this compound enhances the binding of flunitrazepam, a benzodiazepine, to its receptors in the cortex and hippocampus.[6] This suggests that this compound may act as a positive allosteric modulator of GABA-A receptors, a mechanism shared by benzodiazepines which leads to increased inhibitory neurotransmission.[6][7] Furthermore, its effects are attenuated by aminophylline, a non-specific adenosine (B11128) receptor antagonist, pointing to an involvement of the purinergic system, possibly by inhibiting adenosine uptake and thereby increasing extracellular adenosine which has neuroprotective and anticonvulsant properties.[2][8]
Caption: Proposed dual mechanism of action for this compound.
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus: An electroconvulsiometer with corneal electrodes.
Procedure:
-
Animals (mice or rats) are administered the test compound (this compound or standard AEDs) or vehicle, typically via oral or intraperitoneal injection.
-
At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the tonic hindlimb extension phase of the resulting seizure is recorded.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The ED50, the dose that protects 50% of the animals from the tonic extensor component, is calculated using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) test.
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is used to model myoclonic and absence seizures and to identify compounds that raise the seizure threshold.
Apparatus: Syringes for injection, observation chambers.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol (typically 60-85 mg/kg) is administered subcutaneously or intraperitoneally.
-
Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).
-
The latency to and the incidence of different seizure components (e.g., myoclonic jerks, generalized clonic seizures, tonic extension) are recorded.
-
The ability of the test compound to prevent or delay the onset of seizures is used to determine its anticonvulsant activity. The ED50 is calculated as the dose protecting 50% of animals from a specific seizure endpoint.
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.
Conclusion
This compound exhibits a potent anticonvulsant profile against tonic seizures in preclinical models, with a favorable safety margin in rats compared to phenytoin.[4] Its unique mechanism of action, potentially involving both purinergic and benzodiazepine pathways, distinguishes it from many standard antiepileptics and warrants further investigation.[2][6] These findings suggest that this compound could be a valuable candidate for the treatment of generalized tonic-clonic seizures. Further clinical evaluation is necessary to fully determine its therapeutic potential in humans.
References
- 1. Quinolones potentiate cefazolin-induced seizures in DBA/2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Effects of diazepam on adenosine and acetylcholine release from rat cerebral cortex: further evidence for a purinergic mechanism in action of diazepam - PMC [pmc.ncbi.nlm.nih.gov]
Denzimol's Anticonvulsant Mechanism: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the anticonvulsant drug Denzimol, focusing on its mechanism of action in relation to established alternatives. The information presented herein is based on foundational studies conducted in the 1980s.
This compound (N-[β-[4-(β-phenylethyl)phenyl]-β-hydroxyethyl]imidazole hydrochloride) is an anticonvulsant agent that has demonstrated efficacy against tonic seizures, with a pharmacological profile that shares similarities with phenytoin (B1677684) and carbamazepine (B1668303).[1][2] Notably, its mechanism of action is proposed to involve the purinergic and benzodiazepine (B76468) systems.[3] This guide synthesizes the available experimental data to offer a clear comparison with other anticonvulsant drugs.
Comparative Efficacy and Anticonvulsant Profile
This compound has been shown to be effective in suppressing tonic seizures induced by maximal electroshock (MES) in various animal models, while being less effective against clonic seizures.[1][2] Its anticonvulsant activity in mice and rabbits against MES-induced seizures was found to be comparable to that of phenytoin and phenobarbital, with a more rapid onset of action.[1][2] In rats, this compound was reported to be more potent and less toxic than phenytoin, exhibiting a longer duration of anticonvulsant activity.[1][2]
The following table summarizes the median effective dose (ED50) of this compound for the suppression of different phases of sound-induced seizures in DBA/2 mice.
| Seizure Phase | This compound ED50 (mg/kg, i.p.) |
| Tonic | 1.24[3] |
| Clonic | 2.61[3] |
| Wild Running | 6.03[3] |
Proposed Mechanism of Action
The anticonvulsant effect of this compound is suggested to be mediated through its interaction with purinergic and benzodiazepine pathways.[3] This hypothesis is supported by evidence that its protective action against sound-induced seizures is significantly diminished by pretreatment with aminophylline (B1665990) (a purinergic antagonist) and benzodiazepine antagonists like CGS 8216 and Ro 15-1788.[3]
Drug Interactions
A significant aspect of this compound's profile is its interaction with other anticonvulsant drugs. Co-administration of this compound with carbamazepine or phenytoin has been observed to cause a marked increase in the serum concentrations of the latter two drugs. This interaction is of considerable clinical importance as it can potentiate the side effects of carbamazepine and phenytoin.
Other Pharmacological Activities
In addition to its anticonvulsant properties, this compound has been reported to possess in vitro antihistamine, anticholinergic, and anti-serotonergic (5-HT) activities.[4] These additional pharmacological effects may contribute to its overall profile and potential side effects.
Experimental Protocols
The following are generalized descriptions of the key experimental protocols used in the foundational studies of this compound, based on the available literature.
Maximal Electroshock (MES) Seizure Test: This widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures was employed to evaluate this compound.
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Procedure:
-
Animals (mice, rats, or rabbits) are administered this compound, a comparator drug (e.g., phenytoin, phenobarbital), or a vehicle control, typically via intraperitoneal or oral routes.
-
At the time of expected peak drug effect, a maximal electrical stimulus is delivered, usually via corneal or auricular electrodes.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The dose of the drug required to protect 50% of the animals from the tonic seizure (ED50) is calculated.
-
Sound-Induced Seizure Model in DBA/2 Mice: This genetic model of epilepsy was used to further characterize this compound's anticonvulsant profile and investigate its mechanism of action.
-
Objective: To evaluate the efficacy of this compound against seizures induced by a specific auditory stimulus in a genetically susceptible mouse strain.
-
Procedure:
-
DBA/2 mice, which are genetically prone to sound-induced seizures, are administered this compound or a vehicle control.
-
To investigate the mechanism, some groups of mice are pretreated with receptor antagonists (e.g., aminophylline, CGS 8216, Ro 15-1788) prior to this compound administration.
-
The mice are then exposed to a high-intensity auditory stimulus (e.g., a bell or a specific frequency tone).
-
The animals are observed for the occurrence of different seizure phases: wild running, clonic seizures, and tonic seizures.
-
The protective effect of this compound is quantified by determining the ED50 for the suppression of each seizure phase.
-
Conclusion
The available data, primarily from studies in the 1980s, suggest that this compound is an anticonvulsant with a mechanism of action that likely involves the purinergic and benzodiazepine systems. Its efficacy against tonic seizures is comparable to that of established drugs like phenytoin and phenobarbital. However, its significant interaction with carbamazepine and phenytoin, leading to increased serum levels of these drugs, is a critical consideration. Further research would be necessary to fully elucidate its clinical potential and safety profile in a modern context.
References
- 1. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anticonvulsant drug. II. General pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of this compound (a new anticonvulsant) with carbamazepine and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
Denzimol and Phenobarbital: A Comparative Analysis of Efficacy in Tonic Seizure Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Denzimol and phenobarbital (B1680315) in the suppression of tonic seizures, drawing upon available preclinical experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative anticonvulsant profiles of these two compounds.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data from preclinical studies comparing the anticonvulsant efficacy of this compound and phenobarbital.
Table 1: Efficacy in Maximal Electroshock Seizure (MES) Test in Mice
| Drug | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Limits | Time of Peak Effect (hours) |
| This compound | Intravenous (i.v.) | 5.3 | 4.5 - 6.2 | ~1 |
| Phenobarbital | Intravenous (i.v.) | 10.5 | 8.7 - 12.7 | 4 |
| This compound | Oral (p.o.) | 19.8 | 16.1 - 24.4 | 0.5 - 1 |
| Phenobarbital | Oral (p.o.) | 21.7 | 18.5 - 25.4 | 1 |
Table 2: Efficacy of this compound in Sound-Induced Seizures in DBA/2 Mice
| Seizure Phase | ED₅₀ (mg/kg, i.p.) |
| Tonic Phase | 1.24 |
| Clonic Phase | 2.61 |
| Wild Running Phase | 6.03 |
Note: Direct comparative ED₅₀ values for phenobarbital in the sound-induced seizure model were not available in the reviewed literature.
Experimental Protocols
The data presented above were primarily derived from two key preclinical models of epilepsy: the Maximal Electroshock Seizure (MES) test and the sound-induced seizure model in genetically susceptible mice.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Male mice or rats are typically used.
-
Drug Administration: this compound, phenobarbital, or a vehicle control is administered via a specific route (e.g., intravenous, oral, intraperitoneal) at varying doses to different groups of animals.
-
Time to Peak Effect: The electrical stimulation is applied at the predetermined time of peak effect for each drug.
-
Electrical Stimulation: A brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. The intensity of the current is sufficient to induce a maximal tonic seizure in control animals.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the drug that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using statistical methods such as probit analysis.
Sound-Induced Seizures in DBA/2 Mice
DBA/2 mice are a genetically susceptible strain that exhibits a predictable sequence of seizures in response to a loud auditory stimulus. This model is useful for studying generalized seizures with tonic and clonic components.
Methodology:
-
Animal Model: DBA/2 mice, typically at an age of high seizure susceptibility (e.g., 21-28 days old).
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at various doses.
-
Auditory Stimulus: After a set pretreatment time, individual mice are placed in a sound-attenuated chamber and exposed to a high-intensity sound stimulus (e.g., 120 dB).
-
Seizure Observation: The animals are observed for a characteristic seizure sequence, including a wild running phase, a clonic phase, and a tonic phase.
-
Endpoint: The presence or absence of each seizure phase is recorded.
-
Data Analysis: The ED₅₀ for the suppression of each seizure phase (tonic, clonic, and wild running) is calculated.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of this compound and phenobarbital are mediated through distinct signaling pathways.
Caption: Proposed signaling pathways for phenobarbital and this compound in seizure suppression.
Phenobarbital is a well-established anticonvulsant that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). It binds to a distinct allosteric site on the GABAA receptor, prolonging the opening of the associated chloride ion channel.[1] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, increased synaptic inhibition, which raises the seizure threshold.[1]
The precise mechanism of action for this compound is less defined but is suggested to involve the modulation of purinergic and benzodiazepine systems.[2] Its anticonvulsant effects are not mediated by a direct interaction with the primary GABA binding site in the same manner as phenobarbital.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical comparative study of anticonvulsant efficacy.
References
A Head-to-Head Comparison of Denzimol and Diazepam's Effects on Benzodiazepine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Denzimol and the classical benzodiazepine (B76468), diazepam, on benzodiazepine receptors. The information presented herein is supported by experimental data from preclinical studies to elucidate their distinct mechanisms of action.
Overview of this compound and Diazepam
Diazepam is a well-established benzodiazepine widely used for its anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[1] Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[2] this compound, on the other hand, is an anticonvulsant with a pharmacological profile more akin to phenytoin.[3] While it is not a classical benzodiazepine, studies indicate an interaction with the benzodiazepine receptor system, albeit through an indirect mechanism.[3]
Comparative Analysis of Receptor Interactions
The primary distinction between this compound and diazepam lies in their mode of interaction with the benzodiazepine receptor. Diazepam directly binds to a specific site on the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This compound, conversely, does not appear to bind directly to this site but rather modulates the receptor environment, leading to an increase in the number of available benzodiazepine binding sites.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and diazepam concerning their effects on benzodiazepine receptors.
Table 1: In Vitro Receptor Binding and Functional Potency
| Parameter | This compound | Diazepam |
| Binding Affinity (Ki) | Not Applicable (Does not directly compete for the binding site) | ~1.53 nM (vs. [3H]-flumazenil)[4] |
| Effect on Benzodiazepine Binding Sites | Increases the number of [3H]-flunitrazepam binding sites in the cortex and hippocampus[3] | No direct effect on the number of binding sites |
| Potentiation of GABA-evoked Currents (EC50) | Data not available | 25 - 59 nM |
Table 2: In Vivo Pharmacological Effects
| Parameter | This compound | Diazepam |
| Anticonvulsant Activity | Effective against tonic seizures[3] | Broad-spectrum anticonvulsant[1] |
| Enhancement of Diazepam's Effects | Potentiates the ataxic and antimetrazol activities of diazepam[3] | Not Applicable |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and diazepam are visualized in the following signaling pathway diagrams.
Caption: Diazepam's direct positive allosteric modulation of the GABAA receptor.
Caption: Proposed indirect mechanism of this compound, leading to increased benzodiazepine binding sites.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for Benzodiazepine Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine receptor or to quantify the density of receptors (Bmax).
Methodology:
-
Membrane Preparation: Cerebral cortex tissue from rodents is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the GABAA receptors. The membranes are washed to remove endogenous substances that might interfere with binding.
-
Incubation: The membrane preparation is incubated with a radiolabeled benzodiazepine ligand, such as [3H]-flunitrazepam or [3H]-flumazenil, at various concentrations.
-
Competition Assay (for Ki): To determine the Ki of a non-radiolabeled drug (e.g., diazepam), a fixed concentration of the radioligand is incubated with the membranes in the presence of varying concentrations of the test drug.
-
Saturation Assay (for Bmax and Kd): To determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand, increasing concentrations of the radioligand are incubated with the membranes until saturation is reached.
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The radioactivity retained on the filters is then measured using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the binding data is used to calculate Ki, Kd, and Bmax values.
Electrophysiological Recording of GABA-evoked Currents
Objective: To measure the potentiation of GABA-evoked currents by a test compound, providing a functional measure of its efficacy at the GABAA receptor.
Methodology:
-
Cell Preparation: Oocytes or mammalian cell lines (e.g., HEK293 cells) are transfected with the cDNAs encoding the subunits of the desired GABAA receptor isoform. Alternatively, primary neurons can be cultured or brain slices prepared.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the GABAA receptors on the cell membrane. The cell is voltage-clamped at a specific holding potential.
-
GABA Application: A baseline current is established, and then GABA is applied to the cell at a concentration that elicits a submaximal response (typically the EC10-EC20).
-
Drug Application: The test compound (e.g., diazepam) is co-applied with GABA, and the change in the amplitude of the GABA-evoked current is measured.
-
Dose-Response Curve: A range of concentrations of the test compound is applied to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal potentiation) can be determined.
-
Data Analysis: The potentiation of the GABA-evoked current is calculated as the percentage increase in current amplitude in the presence of the drug compared to the current evoked by GABA alone.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and diazepam on benzodiazepine receptor binding.
Caption: Workflow for comparing this compound and diazepam in a radioligand binding assay.
Conclusion
This compound and diazepam represent two distinct classes of anticonvulsant drugs that interact with the benzodiazepine receptor system differently. Diazepam is a direct positive allosteric modulator, enhancing GABAergic inhibition by binding to a specific site on the GABAA receptor. In contrast, this compound appears to act through an indirect mechanism, leading to an increase in the number of benzodiazepine binding sites. This fundamental difference in their mechanism of action likely underlies their distinct pharmacological profiles. Further research is warranted to fully elucidate the molecular targets of this compound and the signaling pathways involved in its modulation of the benzodiazepine receptor system.
References
- 1. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Effects of this compound on benzodiazepine receptors in the CNS: relationship between the enhancement of diazepam activity and benzodiazepine binding sites induced by this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between benzodiazepine receptor occupation and anticonvulsant effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Denzimol's Anticonvulsant Efficacy
An In-depth Review for Researchers and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the anticonvulsant properties of Denzimol, presenting a comparative evaluation against established antiepileptic drugs (AEDs). The data summarized herein is derived from preclinical studies, offering valuable insights for researchers, scientists, and professionals engaged in the discovery and development of novel anticonvulsant therapies. This document includes quantitative comparisons of drug efficacy, detailed experimental methodologies, and visual representations of the proposed signaling pathways and experimental workflows.
Data Presentation: Comparative Anticonvulsant Activity
The anticonvulsant efficacy of this compound and a panel of standard AEDs was evaluated in two well-established preclinical models: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) test, which is predictive of efficacy against absence seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, was determined in both mice and rats.
Maximal Electroshock (MES) Seizure Test
The MES test assesses a compound's ability to prevent the spread of seizures. The following tables summarize the ED50 values for this compound and comparator drugs in mice and rats following oral (p.o.) and intraperitoneal (i.p.) administration.
Table 1: Anticonvulsant Activity (ED50 in mg/kg) in the MES Test in Mice
| Drug | Administration Route | ED50 (mg/kg) |
| This compound | p.o. | 30[1] |
| Phenytoin | p.o. | 9.81[2] |
| Phenobarbital | i.p. | 18.9 |
| Carbamazepine (B1668303) | i.p. | 9.67[2] |
Table 2: Anticonvulsant Activity (ED50 in mg/kg) in the MES Test in Rats
| Drug | Administration Route | ED50 (mg/kg) |
| This compound | i.p. | 1.76 |
| Phenytoin | p.o. | 16.9[2] |
| Phenobarbital | i.p. | 14.2[3] |
| Carbamazepine | p.o. | 4.39[2] |
Pentylenetetrazole (PTZ) Seizure Test
The PTZ test evaluates a compound's ability to raise the seizure threshold. The following table presents the ED50 values for this compound and comparator drugs in rats following intraperitoneal (i.p.) administration.
Table 3: Anticonvulsant Activity (ED50 in mg/kg) in the PTZ Test in Rats
| Drug | Administration Route | ED50 (mg/kg) |
| This compound | i.p. | 33.9 |
| Phenytoin | i.p. | Inactive |
| Phenobarbital | i.p. | 20-60[4][5] |
| Carbamazepine | i.p. | 20-30[6] |
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
This protocol outlines the procedure for inducing tonic-clonic seizures in rodents to assess the efficacy of anticonvulsant compounds.
-
Animal Preparation: Adult male mice (20-25 g) or rats (100-150 g) are used. Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Drug Administration: The test compound or vehicle is administered via the desired route (oral or intraperitoneal). The volume of administration is kept consistent across all groups.
-
Pre-treatment Time: The MES test is conducted at the time of peak effect of the test compound, determined through preliminary studies.
-
Seizure Induction: A corneal electrode is placed on the eye of the restrained animal. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded, and the ED50 is calculated.
Experimental Workflow for the Maximal Electroshock (MES) Test.
Pentylenetetrazole (PTZ) Test Protocol
This protocol describes the induction of clonic seizures in rodents to evaluate the ability of a compound to raise the seizure threshold.
-
Animal Preparation: Adult male rats (150-200 g) are used and acclimatized to the laboratory conditions.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally.
-
Pre-treatment Time: The PTZ injection is given at the predetermined time of peak effect of the test compound.
-
Seizure Induction: A sub-convulsive dose of PTZ (e.g., 30 mg/kg, i.p.) is administered.[4]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.
-
Data Analysis: The number of animals protected from clonic seizures is recorded for each group, and the ED50 is calculated.
Experimental Workflow for the Pentylenetetrazole (PTZ) Test.
Mandatory Visualization: Signaling Pathways
The anticonvulsant effects of this compound are proposed to be mediated through its interaction with purinergic and benzodiazepine (B76468) signaling pathways.
Proposed Purinergic Signaling Pathway
Evidence suggests an involvement of purinergic mechanisms in the anticonvulsant action of this compound.[7] The purinergic system, involving adenosine (B11128) and ATP as signaling molecules, plays a crucial role in modulating neuronal excitability. Activation of A1 adenosine receptors generally exerts an anticonvulsant effect, while activation of A2A receptors may be pro-convulsant.[2] Furthermore, P2X7 and P2Y1 receptors are implicated in seizure generation.[8]
Proposed Purinergic Signaling in Anticonvulsant Action.
Proposed Benzodiazepine Receptor Signaling Pathway
Studies suggest that this compound may enhance the activity of diazepam, a benzodiazepine, possibly by increasing the number of benzodiazepine binding sites.[9] Benzodiazepines are positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. Their binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.
Proposed Benzodiazepine Receptor Signaling Pathway.
References
- 1. Purinergic signalling in neuron–glia interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenobarbital treatment of status epilepticus in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of carbamazepine on bicuculline- and pentylenetetrazol-induced seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Denzimol: An In Vitro and In Vivo Profile for Anticonvulsant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Denzimol, an anticonvulsant agent, with other established antiepileptic drugs. While direct in vitro dose-response data for this compound's anticonvulsant activity is limited in publicly available literature, this document synthesizes the existing in vivo data and contextualizes it with the known mechanisms of action and comparative efficacy of other anticonvulsants.
Executive Summary
This compound has demonstrated significant anticonvulsant effects in preclinical in vivo models, with a potency comparable to or greater than established drugs like phenytoin (B1677684) and phenobarbital (B1680315) in certain models.[1][2] Its mechanism of action is suggested to involve the modulation of purinergic and benzodiazepine (B76468) receptor systems.[1][3] This guide presents the available dose-response data from in vivo studies, details the experimental protocols used for its evaluation, and provides a hypothetical framework for in vitro assessment based on its proposed mechanism.
In Vivo Dose-Response Data
The anticonvulsant activity of this compound has been primarily characterized using in vivo models, such as the maximal electroshock (MES) seizure test and sound-induced seizures in DBA/2 mice. The median effective dose (ED50) is a common metric from these studies, representing the dose at which 50% of the animals are protected from the induced seizures.
| Drug | Animal Model | Seizure Test | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Mouse (DBA/2) | Sound-induced (Tonic phase) | 1.24 | Intraperitoneal (i.p.) | [1][3] |
| This compound | Mouse (DBA/2) | Sound-induced (Clonic phase) | 2.61 | Intraperitoneal (i.p.) | [1][3] |
| This compound | Mouse (DBA/2) | Sound-induced (Wild running) | 6.03 | Intraperitoneal (i.p.) | [1][3] |
| Phenytoin | Mouse | Maximal Electroshock (MES) | 9.81 | Not Specified | [2] |
| Phenobarbital | Mouse | Maximal Electroshock (MES) | 23.80 | Intraperitoneal (i.p.) | [4] |
| Carbamazepine (B1668303) | Mouse | Maximal Electroshock (MES) | 9.67 - 13.60 | Intraperitoneal (i.p.) | [2][4] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the evaluation of this compound and its comparators.
Maximal Electroshock (MES) Seizure Test
This model is used to induce generalized tonic-clonic seizures and is predictive of efficacy against grand mal epilepsy.
-
Animal Model: Male mice are commonly used.
-
Drug Administration: The test compound (e.g., this compound, Phenytoin, Phenobarbital, Carbamazepine) is administered via a specified route (e.g., intraperitoneal, oral) at various doses to different groups of animals. A vehicle control group receives the vehicle alone.
-
Induction of Seizures: At a predetermined time after drug administration (to allow for drug absorption and distribution), a maximal electrical stimulus is delivered through corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is recorded. The ED50 value, the dose that protects 50% of the animals, is then calculated using statistical methods such as probit analysis.
Sound-Induced Seizures in DBA/2 Mice
DBA/2 mice are genetically susceptible to audiogenic seizures, providing a model for reflex epilepsy.
-
Animal Model: DBA/2 mice, known for their sensitivity to sound-induced seizures, are used.
-
Drug Administration: this compound or a comparator drug is administered intraperitoneally at a range of doses.
-
Induction of Seizures: Mice are placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone).
-
Endpoints: The occurrence and duration of different seizure phases are observed and scored: wild running, clonic seizures, and tonic seizures.
-
Data Analysis: The dose at which this compound suppresses each phase of the seizure in 50% of the animals (ED50) is determined.[1][3]
Proposed Signaling Pathway and Experimental Workflow
Based on the literature, this compound's anticonvulsant activity is suggested to be mediated through purinergic and benzodiazepine pathways.[1][3] The following diagrams illustrate this proposed mechanism and a hypothetical in vitro experimental workflow to investigate it further.
Caption: Proposed mechanism of this compound's anticonvulsant action.
References
- 1. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Unveiling Denzimol: A Comparative Analysis of a Novel Anticonvulsant
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published findings on Denzimol, an anticonvulsant agent, with established alternatives. The information is based on preclinical and preliminary clinical studies, offering insights into its efficacy, mechanism of action, and drug interaction profile.
This compound, a phenylethylphenyl-imidazole derivative, emerged in the 1980s as a potential therapeutic agent for epilepsy, particularly for partial and generalized tonic-clonic seizures.[1][2] Initial studies in animal models demonstrated its efficacy in suppressing seizures induced by both electrical and chemical stimuli, with a potency comparable to the established antiepileptic drugs (AEDs) of its time, such as phenytoin (B1677684) and phenobarbital (B1680315).[1][2] A preliminary clinical trial in patients with poorly controlled partial epilepsy indicated a reduction in seizure frequency, suggesting its potential therapeutic value in humans.[3]
Comparative Efficacy of this compound
Preclinical studies established the anticonvulsant profile of this compound, primarily utilizing the maximal electroshock (MES) seizure model in rodents, a test for generalized tonic-clonic seizures, and the sound-induced seizure model in DBA/2 mice, which mimics generalized seizures.
Maximal Electroshock (MES) Seizure Model
In the MES test, this compound demonstrated a rapid onset of action and potency comparable to phenytoin and phenobarbital in mice and rabbits.[1][2] In rats, it was reported to be more potent and less toxic than phenytoin, with a longer duration of anticonvulsant activity.[1][2]
Table 1: Comparative Anticonvulsant Activity (ED50) in the MES Test in Mice
| Compound | ED50 (mg/kg, i.p.) | Reference |
| This compound | Not explicitly stated in available abstracts | [1][2] |
| Carbamazepine (B1668303) | 9.67 - 13.60 | [4][5] |
| Phenobarbital | ~23.80 | [5] |
| Phenytoin | 9.81 | [4] |
Note: ED50 is the dose required to protect 50% of animals from the tonic hindlimb extension component of the seizure. A direct comparison is limited as the data is compiled from different studies.
Sound-Induced Seizures in DBA/2 Mice
This compound was shown to be effective in protecting against sound-induced seizures in genetically susceptible DBA/2 mice. The ED50 values for suppressing the different phases of the seizure were determined, indicating a dose-dependent effect.
Table 2: Efficacy of this compound in Suppressing Sound-Induced Seizures in DBA/2 Mice
| Seizure Phase | ED50 (mg/kg, i.p.) |
| Tonic | 1.24 |
| Clonic | 2.61 |
| Wild Running | 6.03 |
Data from De Sarro GB, et al. Neuropharmacology. 1987.[6]
Clinical Evaluation in Partial Epilepsy
A preliminary, open-label clinical trial evaluated the efficacy of this compound as an add-on therapy in 10 patients with poorly controlled partial epilepsy.[3] A sustained reduction in seizure frequency of over 50% was observed in five of these patients.[3] However, it was noted that this compound increased the blood concentrations of co-administered carbamazepine, though the therapeutic improvement was suggested to be an intrinsic property of this compound itself.[3]
Proposed Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated, but preclinical evidence points towards the involvement of the benzodiazepine (B76468) and purinergic systems.
Interaction with the Benzodiazepine System
Studies have shown that the anticonvulsant effects of this compound are reduced by benzodiazepine receptor antagonists.[6] This suggests that this compound's activity is at least partially mediated through the benzodiazepine receptor complex, a key target for many anxiolytic and anticonvulsant drugs.
Caption: Proposed mechanism of this compound via the benzodiazepine receptor.
Involvement of the Purinergic System
The protective action of this compound against sound-induced seizures was significantly reduced by pretreatment with aminophylline, a non-selective adenosine (B11128) receptor antagonist.[6] This finding suggests that the anticonvulsant effect of this compound may involve the purinergic signaling pathway, possibly by enhancing adenosinergic neurotransmission, which is known to have an inhibitory effect on neuronal activity.
Caption: Hypothesized involvement of the purinergic system in this compound's action.
Drug Interaction Profile
A significant aspect of this compound's profile is its interaction with other drugs, primarily through the inhibition of the cytochrome P450 (CYP) enzyme system. This can lead to altered metabolism of co-administered medications.
Table 3: this compound Drug Interactions
| Interacting Drug | Observation | Implication |
| Carbamazepine | Increased blood concentrations when co-administered with this compound.[3] | Potential for carbamazepine toxicity. Dose adjustments may be necessary. |
| Phenytoin | Effects on vigilance and motility are similar to phenytoin at doses above anticonvulsant levels.[7] | Potential for additive CNS side effects. |
The inhibitory effect on CYP enzymes suggests that this compound could have a range of drug-drug interactions, necessitating careful consideration when used in polypharmacy.
Experimental Protocols
The following are summarized methodologies for the key preclinical experiments used to evaluate this compound.
Maximal Electroshock (MES) Seizure Test
This model is used to assess a drug's ability to prevent the spread of seizures.
-
Animals: Mice or rats.
-
Procedure:
-
Administer the test compound (this compound or comparator) or vehicle to the animals at various doses and time points before the test.
-
Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz) through corneal or auricular electrodes for a short duration (e.g., 0.2 seconds).
-
Observe the animal for the presence or absence of the tonic hindlimb extension component of the seizure.
-
The absence of tonic hindlimb extension is considered a protective effect.
-
-
Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic seizure, is calculated.
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Sound-Induced Seizure Test in DBA/2 Mice
This model utilizes a genetically epilepsy-prone mouse strain to evaluate anticonvulsant efficacy.
-
Animals: DBA/2 mice, which are genetically susceptible to audiogenic seizures.
-
Procedure:
-
Administer the test compound (this compound) or vehicle to the mice.
-
After a predetermined time, expose the mice to a high-intensity auditory stimulus (e.g., a bell or a specific frequency sound).
-
Observe and score the different phases of the resulting seizure: wild running, clonic seizures, and tonic seizures.
-
-
Endpoint: The ED50 for the suppression of each seizure component is calculated.
Conclusion
The published data on this compound from the 1980s presented it as a promising anticonvulsant with a profile comparable to established drugs like phenytoin and phenobarbital. Its proposed mechanism involving benzodiazepine and purinergic systems offered a potentially novel approach to seizure control. However, the significant drug interaction potential due to cytochrome P450 inhibition is a critical consideration. It is important to note that the majority of the available data originates from the initial research groups, and there is a lack of independent replication and validation studies in the publicly available literature. Further research would be necessary to fully establish the clinical utility and safety profile of this compound in the contemporary landscape of epilepsy treatment.
References
- 1. This compound, a new anticonvulsant drug. I. General anticonvulsant profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary note on the effect of this compound in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 5. karger.com [karger.com]
- 6. Anticonvulsant effect of this compound in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new anticonvulsant drug. II. General pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Denzimol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Denzimol, an anticonvulsant agent. Adherence to these protocols is critical for operational safety and regulatory compliance.
Hazard Identification and Safety Precautions
Presumed Hazardous Properties of this compound:
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity | Harmful if swallowed. | May cause adverse health effects upon ingestion. |
| Corrosive | May cause severe skin burns and eye damage. | Contact can lead to serious and irreversible tissue damage. |
| Reproductive Toxin | Suspected of damaging fertility or the unborn child. | Exposure may pose a risk to reproductive health. |
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Body Protection | A lab coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To avoid inhalation of any dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or syringes used for administering this compound solutions must be disposed of in an approved sharps container.
2. Container Management:
-
Use only containers that are compatible with the chemical waste.
-
Ensure containers are securely sealed to prevent leaks or spills.
-
Label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Toxic," "Corrosive").
3. Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents and acids.[1][2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][3]
-
Never dispose of this compound or its containers in the regular trash or down the drain.[4]
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for the disposal of hazardous chemical and pharmaceutical waste in a laboratory setting.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for the most comprehensive and current information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
